4-Chloro-3,5-difluorobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFARYBRXGROFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300886 | |
| Record name | 4-Chloro-3,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-20-5 | |
| Record name | 4-Chloro-3,5-difluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3,5-difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3,5-difluorobenzaldehyde
CAS Number: 1160573-20-5
This technical guide provides a comprehensive overview of 4-Chloro-3,5-difluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical and physical properties, outlines a potential synthetic pathway, and discusses its applications in medicinal chemistry.
Core Chemical and Physical Data
This compound is a substituted benzaldehyde with the chemical formula C₇H₃ClF₂O.[1][2] Its molecular structure, featuring a chlorine atom and two fluorine atoms on the benzene ring, imparts unique reactivity and properties that are valuable in the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1160573-20-5 | [1] |
| Molecular Formula | C₇H₃ClF₂O | [1][2] |
| Molecular Weight | 176.55 g/mol | [1][2] |
| Predicted XlogP | 2.2 | |
| SMILES Code | O=CC1=CC(F)=C(Cl)C(F)=C1 | [3] |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Data | Predicted Values |
| Predicted Collision Cross Section (CCS) values (Ų) per adduct | [M+H]⁺: 124.8, [M+Na]⁺: 137.0, [M-H]⁻: 126.8, [M+NH₄]⁺: 146.6, [M+K]⁺: 132.8, [M+H-H₂O]⁺: 119.2, [M+HCOO]⁻: 143.8, [M+CH₃COO]⁻: 179.2, [M+Na-2H]⁻: 130.6, [M]⁺: 125.6, [M]⁻: 125.6 |
Synthesis and Experimental Protocols
A potential synthetic workflow for this compound could start from 1-chloro-3,5-difluorobenzene. The introduction of the aldehyde group could be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction or by using a strong base to deprotonate the ring followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated aromatic compounds are of significant interest in drug discovery. The presence of fluorine atoms, in particular, can enhance a drug's metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] The trifluoromethyl group, for instance, is known to improve these properties in drug candidates.[6][7] While specific biological activities or target pathways for this compound have not been detailed in the available literature, its structural motifs suggest its potential as a building block in the synthesis of novel therapeutic agents.
The aldehyde functional group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. This makes this compound a versatile intermediate for creating libraries of compounds for screening in drug discovery programs. Its utility is highlighted by its commercial availability as a biochemical for research purposes.[1]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety information for structurally similar compounds such as 4-chlorobenzaldehyde, it should be handled with care.
General Safety Precautions:
-
Ingestion: May be harmful if swallowed.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
It is crucial to consult the supplier-specific MSDS for detailed safety and handling information before use.
Conclusion
This compound is a valuable chemical intermediate with potential applications in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound is limited, its structural features and the known roles of similar halogenated benzaldehydes suggest its utility as a building block for the synthesis of novel bioactive molecules. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in the development of new therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. 1160573-20-5|this compound|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-3,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the benzaldehyde ring, imparts specific steric and electronic properties that are of significant interest to medicinal chemists. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making this compound a valuable starting material for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₂O | [1] |
| Molecular Weight | 176.55 g/mol | [1] |
| CAS Number | 1160573-20-5 | [1] |
| Appearance | Off-white Solid | [2] |
| Predicted XlogP3 | 2.2 | [2] |
Note: Further experimental determination of properties such as melting point, boiling point, density, and solubility is recommended for precise application.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established organic chemistry principles and synthesis of analogous compounds. A likely precursor for this synthesis is 1-Chloro-3,5-difluorobenzene. The introduction of the aldehyde group can be achieved through a formylation reaction.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
General Experimental Protocol for Formylation (Vilsmeier-Haack Reaction)
This protocol is a general representation and may require optimization for the specific substrate.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 1-Chloro-3,5-difluorobenzene in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Vilsmeier Reagent Formation: In a separate flask, the Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.
-
Formylation: The freshly prepared Vilsmeier reagent is added dropwise to the solution of 1-Chloro-3,5-difluorobenzene at a controlled temperature, typically between 0°C and room temperature. The reaction mixture is then stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base solution (e.g., sodium hydroxide or sodium carbonate).
-
Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Applications in Drug Development
Halogenated benzaldehydes are valuable intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of chlorine and fluorine atoms in this compound can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Logical Relationship in Drug Discovery
Caption: Role of this compound in a typical drug discovery process.
The aldehyde functional group is highly versatile and can participate in a variety of chemical reactions, including:
-
Wittig reaction: For the formation of carbon-carbon double bonds.
-
Reductive amination: To introduce amine functionalities.
-
Aldol and related condensation reactions: To build more complex carbon skeletons.
These reactions allow for the incorporation of the 4-chloro-3,5-difluorophenyl moiety into a diverse range of molecular scaffolds, enabling the exploration of new chemical space in the quest for novel therapeutics.
Safety, Handling, and Storage
Appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing personal protective equipment, including gloves, safety glasses, and a lab coat.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[3] Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[3]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique electronic and steric properties, conferred by the halogen substituents, make it an attractive starting material for the development of new drug candidates. While some of its physicochemical properties require further experimental validation, the outlined synthetic strategies and potential applications provide a solid foundation for its use in research and drug development. As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.
References
4-Chloro-3,5-difluorobenzaldehyde molecular structure and weight
An In-depth Technical Guide to 4-Chloro-3,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a reactive aldehyde group and a halogenated benzene ring, makes it a versatile building block in drug discovery and development.
Molecular Structure and Properties
This compound is a substituted aromatic aldehyde. The benzene ring is functionalized with a chlorine atom at the C4 position and two fluorine atoms at the C3 and C5 positions, with an aldehyde group (-CHO) at the C1 position.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₂O | [1][2][3] |
| Molecular Weight | 176.55 g/mol | [1][2][3] |
| Monoisotopic Mass | 175.98405 Da | |
| CAS Number | 1160573-20-5 | [1][2][3] |
| SMILES | O=Cc1cc(F)c(Cl)c(F)c1 | [4] |
| InChI | InChI=1S/C7H3ClF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |
| InChIKey | RFARYBRXGROFNC-UHFFFAOYSA-N | |
| Form | Solid | [5] |
| Melting Point | 68-73 °C | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic and analytical procedures. Below are representative protocols for the synthesis and quality control of this compound.
Synthesis Protocol: Reductive Carbonylation of an Aryl Halide
This protocol is adapted from a general procedure for the synthesis of related halogenated benzaldehydes and illustrates a plausible route to this compound.[1]
1. Materials and Equipment:
- Starting Material: 1-Chloro-2,6-difluoro-4-iodobenzene
- Catalyst: Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
- Ligand: Triphenylphosphine (PPh₃)
- Base: Triethylamine (Et₃N)
- Solvent: N,N-dimethylacetamide (DMA)
- Gases: Carbon monoxide (CO), Hydrogen (H₂)
- Equipment: 80 mL Teflon-lined stainless steel autoclave with magnetic stirring, gas charging system, oil bath with temperature controller.
2. Procedure:
- Inside a glovebox, load the autoclave with 1-Chloro-2,6-difluoro-4-iodobenzene (1.0 mmol), rhodium(III) chloride trihydrate (0.025 mmol), triphenylphosphine (0.1 mmol), triethylamine (1.2 mmol), and N,N-dimethylacetamide (2 mL).[1]
- Seal the autoclave and remove it from the glovebox.
- Charge the autoclave with a 1:1 mixture of carbon monoxide and hydrogen gas to a total pressure of 10 bar.[1]
- Place the autoclave in an oil bath preheated to 90 °C and stir the reaction mixture for 12 hours.[1]
- After the reaction is complete, cool the autoclave in an ice-water bath and carefully vent the excess gas.[1]
3. Work-up and Purification:
- Add dichloromethane (CH₂Cl₂, 5 mL) to the reaction mixture.
- Extract the organic phase by washing with deionized water (5 x 10 mL) to remove the DMA solvent.[1]
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]
- Concentrate the solution using a rotary evaporator.[1]
- Purify the crude product by column chromatography on silica gel, using a mixture of n-hexane and ethyl acetate as the eluent, to obtain pure this compound.[1]
Quality Control Protocol: Purity and Identity Verification
Analytical control strategies are essential to ensure the final product meets the required specifications for use in drug development.[6]
1. Analytical Techniques:
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
- Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To elucidate and confirm the molecular structure.
2. General Procedure:
- Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile for HPLC/LC-MS, deuterated chloroform for NMR).
- HPLC Analysis: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Elute with a gradient of water and acetonitrile. The purity is determined by the relative area of the main peak.
- LC-MS Analysis: Inject the sample into an LC-MS system to obtain the mass spectrum. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the protonated molecule [M+H]⁺.
- NMR Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound.
Logical Workflow Visualization
The following diagram illustrates a typical quality control workflow in chemical synthesis, ensuring the final product meets the required standards for research and drug development.[7][8]
Caption: Quality Control Workflow for Chemical Synthesis.
References
- 1. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. Digitising chemical synthesis in automated and robotic flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2,6-difluorobenzaldehyde 97 252004-45-8 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quality Control in Chemical Industry: Policies & Regulations [elchemy.com]
- 8. reagent.co.uk [reagent.co.uk]
An In-Depth Technical Guide to the Synthesis of 4-Chloro-3,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 4-Chloro-3,5-difluorobenzaldehyde, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document outlines plausible synthetic pathways, detailed experimental protocols, and quantitative data to support research and development efforts.
Introduction
This compound (CAS No. 1160573-20-5) is a substituted aromatic aldehyde whose structural features, including the presence of two fluorine atoms and a chlorine atom, make it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the aldehyde and the benzene ring, enabling a wide range of chemical transformations. This guide explores the most viable methods for its laboratory-scale and potential industrial synthesis.
Synthetic Pathways
The synthesis of this compound is not widely documented in readily available literature. However, based on established organic chemistry principles and analogous transformations, several synthetic routes can be proposed. The most promising strategies include:
-
Route 1: Ortho-lithiation and Formylation of 1-Chloro-3,5-difluorobenzene. This method involves the direct introduction of the formyl group onto the pre-halogenated benzene ring.
-
Route 2: Electrophilic Chlorination of 3,5-Difluorobenzaldehyde. This pathway starts with the commercially available 3,5-difluorobenzaldehyde and introduces the chlorine atom in a subsequent step.
-
Route 3: Sandmeyer Reaction from a Substituted Aniline. This classic transformation allows for the introduction of the chloro group from a corresponding amino precursor.
The following sections will detail the experimental protocols and available data for each of these proposed routes.
Detailed Experimental Protocols and Data
Route 1: Ortho-lithiation and Formylation of 1-Chloro-3,5-difluorobenzene
This approach is a direct and potentially efficient method for the synthesis of the target molecule. The fluorine atoms and the chlorine atom can direct the lithiation to the desired position.
Reaction Scheme:
Figure 1: Ortho-lithiation and formylation of 1-chloro-3,5-difluorobenzene.
Experimental Protocol:
-
Step 1: Lithiation. To a solution of 1-chloro-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Step 2: Formylation. Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 2-3 hours at the same temperature.
-
Step 3: Work-up and Purification. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The mixture is allowed to warm to room temperature and then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-Chloro-3,5-difluorobenzene | [1] |
| Reagents | n-Butyllithium, N,N-Dimethylformamide | [2] |
| Solvent | Tetrahydrofuran | [2] |
| Temperature | -78 °C | [2] |
| Reaction Time | 3-5 hours | Inferred |
| Yield | 60-80% (Estimated) | Inferred |
| Purity | >95% (after chromatography) | Inferred |
Route 2: Electrophilic Chlorination of 3,5-Difluorobenzaldehyde
This route utilizes a readily available starting material and introduces the chlorine atom via an electrophilic aromatic substitution. The aldehyde group is a deactivating group, but the two fluorine atoms are activating and ortho-, para-directing, making the position between them (C4) susceptible to electrophilic attack.
Reaction Scheme:
Figure 2: Electrophilic chlorination of 3,5-difluorobenzaldehyde.
Experimental Protocol:
-
Step 1: Reaction Setup. To a solution of 3,5-difluorobenzaldehyde (1.0 eq) in a suitable inert solvent such as dichloromethane or 1,2-dichloroethane, a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃, 1.1 eq) is added portion-wise at 0 °C.
-
Step 2: Chlorination. Sulfuryl chloride (SO₂Cl₂) (1.1 eq) is added dropwise to the stirred suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Step 3: Work-up and Purification. The reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine. After drying over anhydrous sodium sulfate and filtration, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3,5-Difluorobenzaldehyde | [3] |
| Reagents | Sulfuryl chloride, Aluminum chloride | Inferred |
| Solvent | Dichloromethane | Inferred |
| Temperature | 0 °C to room temperature | Inferred |
| Reaction Time | 2-6 hours | Inferred |
| Yield | 50-70% (Estimated) | Inferred |
| Purity | >97% (after purification) | Inferred |
Route 3: Sandmeyer Reaction from a Substituted Aniline
This classical method involves the diazotization of an amino group followed by its replacement with a chlorine atom using a copper(I) chloride catalyst. This route would require the synthesis of a suitable precursor, 4-amino-3,5-difluorobenzaldehyde.
Reaction Scheme:
Figure 3: Sandmeyer reaction for the synthesis of this compound.
Experimental Protocol:
-
Step 1: Diazotization. 4-Amino-3,5-difluorobenzaldehyde (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored using starch-iodide paper.
-
Step 2: Sandmeyer Reaction. The freshly prepared diazonium salt solution is added slowly to a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid, which is typically warmed to around 50-60 °C. Vigorous nitrogen evolution is observed. The reaction mixture is stirred for 1-2 hours after the addition is complete.
-
Step 3: Work-up and Purification. The reaction mixture is cooled to room temperature and extracted with an organic solvent like dichloromethane or diethyl ether. The combined organic extracts are washed with water, dilute sodium hydroxide solution, and brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated. The crude product is purified by column chromatography or distillation under reduced pressure to give this compound.[4][5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3,5-difluorobenzaldehyde | Hypothetical |
| Reagents | Sodium nitrite, Copper(I) chloride, Hydrochloric acid | [4][5] |
| Solvent | Water | [4][5] |
| Temperature | 0-5 °C (Diazotization), 50-60 °C (Sandmeyer) | [4][5] |
| Reaction Time | 2-4 hours | Inferred |
| Yield | 60-85% (Estimated) | [4][6] |
| Purity | >96% (after purification) | Inferred |
Conclusion
This technical guide has outlined three plausible and scientifically sound synthetic routes for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. The ortho-lithiation route offers a direct approach, while the electrophilic chlorination and Sandmeyer reaction provide viable alternatives using different precursors. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate. Further optimization of the proposed reaction conditions may be necessary to achieve higher yields and purity on a larger scale.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Formylation - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Chloro-3,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-difluorobenzaldehyde is an aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms flanking the aldehyde group, imparts distinct electronic and steric properties that modulate the reactivity of the carbonyl center. This guide provides a comprehensive overview of the reactivity of the aldehyde group in this molecule, offering insights into its behavior in various organic transformations.
The presence of three halogen substituents on the benzene ring significantly influences the electrophilicity of the aldehyde's carbonyl carbon. The two fluorine atoms at positions 3 and 5, and the chlorine atom at position 4, are all electron-withdrawing groups. Their combined inductive effect (-I) strongly deactivates the aromatic ring and, more importantly, increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the aldehyde group in this compound particularly susceptible to nucleophilic attack.
Electronic and Steric Effects on Reactivity
The reactivity of the aldehyde group in this compound is primarily governed by the interplay of electronic and steric effects.
-
Electronic Effects: The dominant electronic influence is the strong inductive electron withdrawal by the two fluorine and one chlorine atoms. Fluorine is the most electronegative element, and its presence at the meta positions to the aldehyde group significantly enhances the electrophilicity of the carbonyl carbon. The chlorine atom at the para position also contributes to this electron-withdrawing effect. This makes the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde.
-
Steric Effects: The fluorine atoms at the ortho positions (relative to the point of attachment of the formyl group) are relatively small and are not expected to pose significant steric hindrance to the approaching nucleophile. This minimal steric hindrance, combined with the strong electronic activation, suggests that the aldehyde group should be highly accessible and reactive.
Key Reactions of the Aldehyde Group
The enhanced electrophilicity of the aldehyde group in this compound makes it a versatile substrate for a range of organic transformations. While specific quantitative data for this exact molecule is limited in the available literature, the following sections provide an overview of its expected reactivity in common aldehyde reactions, with data from analogous compounds presented for reference.
Nucleophilic Addition Reactions
The electron-deficient nature of the carbonyl carbon in this compound makes it an excellent substrate for nucleophilic addition reactions.
Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols. The reaction of this compound with a Grignard reagent is expected to proceed efficiently.
Expected Reaction:
Quantitative Data for an Analogous Grignard Reaction:
| Aldehyde | Grignard Reagent | Product | Yield (%) | Reference |
|---|
| 4-Bromobenzaldehyde | Methylmagnesium Bromide | 1-(4-Bromophenyl)ethanol | >98% |[1] |
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide (Representative)
Materials:
-
This compound
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent.
-
Once the reaction is initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a Grignard reaction.
Condensation Reactions
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. Given its high reactivity, this compound is expected to be an excellent substrate for this reaction.
Expected Reaction:
Quantitative Data for Analogous Knoevenagel Condensations:
| Aldehyde | Active Methylene Compound | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Malononitrile | Hybrid Nanocomposite | 91-98% | [2] |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | 93-99% |[3] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile (Representative)
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Caption: Signaling pathway for the Knoevenagel condensation.
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphonium ylides. The high reactivity of this compound should lead to good yields in this transformation.
Expected Reaction:
Quantitative Data for an Analogous Wittig Reaction:
| Aldehyde | Ylide | Product | Yield (%) | Reference |
|---|
| Chlorobenzaldehydes | (Carbethoxymethylene)triphenylphosphorane | Ethyl chlorocinnamate | Not specified, but generally high |[4] |
Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane (Representative)
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add (Carbethoxymethylene)triphenylphosphorane (1.2 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, evaporate the solvent.
-
Add a mixture of diethyl ether and hexanes to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Caption: Signaling pathway for the Wittig reaction.
The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that often provides better yields and easier purification. It employs phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. This reaction is expected to be highly effective with this compound, typically favoring the formation of the (E)-alkene.
Expected Reaction:
Quantitative Data for an Analogous HWE Reaction:
| Aldehyde | Phosphonate Reagent | Base | Yield (%) | E/Z Ratio | Reference |
|---|
| Benzaldehyde | Triethyl phosphonoacetate | NaH | 95 | >98:2 |[5] |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction (Representative)
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of water.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Experimental workflow for the HWE reaction.
Reduction of the Aldehyde Group
The aldehyde group of this compound can be readily reduced to a primary alcohol using common reducing agents.
Expected Reaction:
Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes.
Quantitative Data for an Analogous NaBH₄ Reduction:
| Aldehyde | Product | Yield (%) | Reference |
|---|
| 4-methoxybenzaldehyde derivative | Corresponding alcohol | 92% |[6] |
Experimental Protocol: Reduction with NaBH₄ (Representative)
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
1 M Hydrochloric acid
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the product.
Caption: Signaling pathway for NaBH₄ reduction.
Oxidation of the Aldehyde Group
The aldehyde group can be oxidized to a carboxylic acid using a variety of oxidizing agents.
Expected Reaction:
Quantitative Data for an Analogous Oxidation:
| Aldehyde | Oxidizing Agent | Yield (%) | Reference |
|---|---|---|---|
| Substituted Benzaldehydes | Potassium Permanganate | >90% | [7] |
| 2-Chloro-4-fluorobenzaldehyde | Sodium Chlorite / HCl | 90.8% |[7] |
Experimental Protocol: Oxidation with Potassium Permanganate (Representative)
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
A phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Toluene
-
Sodium bisulfite
Procedure:
-
Dissolve this compound and the phase transfer catalyst in toluene.
-
Add a solution of potassium permanganate in water to the mixture.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating until the purple color of the permanganate disappears.
-
Cool the reaction mixture and add sodium bisulfite solution to quench the excess permanganate and manganese dioxide.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Caption: Experimental workflow for aldehyde oxidation.
Conclusion
The aldehyde group in this compound is a highly reactive functional group, primarily due to the strong electron-withdrawing effects of the three halogen substituents on the aromatic ring. This enhanced electrophilicity, coupled with minimal steric hindrance, makes it an excellent substrate for a wide array of nucleophilic addition and condensation reactions. While specific quantitative data for this particular molecule is not extensively reported, the provided protocols for analogous compounds offer a solid foundation for its synthetic transformations. Researchers and drug development professionals can leverage the predictable reactivity of this aldehyde to construct complex molecular architectures for the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
The Strategic Influence of Halogenation: A Technical Guide to the Role of Fluorine and Chlorine in 4-Chloro-3,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3,5-difluorobenzaldehyde is a key building block in modern medicinal chemistry and materials science. The strategic placement of two fluorine atoms and one chlorine atom on the benzaldehyde scaffold imparts a unique combination of reactivity and physicochemical properties. This technical guide provides an in-depth analysis of the individual and synergistic roles of these halogen atoms, focusing on their electronic effects, influence on reactivity, and implications for drug design and synthesis. This document summarizes key quantitative data, provides detailed experimental protocols for characteristic reactions, and visualizes reaction pathways and workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction: The Electronic Tug-of-War of Halogens
The chemical behavior of this compound is fundamentally governed by the electron-withdrawing nature of its halogen substituents. Both fluorine and chlorine are highly electronegative atoms that exert a strong negative inductive effect (-I effect) on the aromatic ring. This effect significantly reduces the electron density of the benzene ring, making it more susceptible to nucleophilic attack.
-
Fluorine Atoms: Situated at the 3 and 5 positions, the two fluorine atoms exert a powerful and symmetrical pull of electron density from the aromatic ring. Fluorine is the most electronegative element, and its strong -I effect is paramount in activating the ring for nucleophilic aromatic substitution (SNAr) reactions. In the context of drug design, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase lipophilicity, thereby improving membrane permeability and oral bioavailability.
-
Chlorine Atom: Positioned at the 4-position, the chlorine atom also contributes to the electron-deficient nature of the aromatic ring through its -I effect. While less electronegative than fluorine, chlorine's larger size and greater polarizability can influence molecular interactions and reactivity. It serves as a potential leaving group in certain nucleophilic substitution reactions and provides an additional site for chemical modification, allowing for the fine-tuning of a molecule's properties.
The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon bonds. The combined electron-withdrawing effects of the fluorine and chlorine atoms enhance the electrophilicity of the carbonyl carbon, making the aldehyde group more reactive towards nucleophiles.
Physicochemical and Spectroscopic Data
Precise physicochemical and spectroscopic data are crucial for the identification, purification, and characterization of this compound and its derivatives.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Chloro-3-fluorobenzaldehyde | 3,5-Difluorobenzaldehyde |
| CAS Number | 1160573-20-5[1] | 5527-95-7[2] | 32085-88-4[3] |
| Molecular Formula | C₇H₃ClF₂O[1] | C₇H₄ClFO[2] | C₇H₄F₂O[3] |
| Molecular Weight | 176.55 g/mol [1] | 158.56 g/mol [2] | 142.10 g/mol [3] |
| Appearance | White to off-white solid | White to light yellow crystalline solid | Colorless to light yellow liquid |
| Melting Point | Not available | 54-56 °C | Not applicable |
| Boiling Point | Not available | 208-210 °C | 178-179 °C |
Table 2: Spectroscopic Data for Halogenated Benzaldehydes
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 4-Fluorobenzaldehyde | 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H)[4] | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)[4] |
| 4-Chlorobenzaldehyde | 9.99 (s, 1H), 7.85 (d, J=8.5 Hz, 2H), 7.53 (d, J=8.5 Hz, 2H) | 190.9, 141.0, 134.7, 130.9, 129.5 |
| 3-Chlorobenzaldehyde | 9.98 (s, 1H), 7.86 (s, 1H), 7.77 (d, J = 7.6 Hz, 1H), 7.61 (d, J = 7.9 Hz, 1H), 7.49 (t, J = 7.8 Hz)[4] | 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0[4] |
Reactivity and Synthetic Applications
The halogen substituents in this compound dictate its reactivity, making it a versatile intermediate in organic synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the fluorine and chlorine atoms renders the aromatic ring highly susceptible to nucleophilic attack. The positions ortho and para to the activating groups are particularly prone to substitution. In this compound, the chlorine at the 4-position is the most likely site for nucleophilic displacement, especially with soft nucleophiles.
References
Spectroscopic and Chromatographic Characterization of 4-Chloro-3,5-difluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-Chloro-3,5-difluorobenzaldehyde, a key building block in pharmaceutical and agrochemical synthesis. The document details predicted spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside a representative High-Performance Liquid Chromatography (HPLC) method for purity assessment. Detailed experimental protocols and data analysis workflows are presented to assist researchers in the structural elucidation and quality control of this compound.
Spectroscopic and Chromatographic Data
The following tables summarize the predicted and representative analytical data for this compound. This data is based on established principles of spectroscopy and chromatography for halogenated benzaldehyde derivatives.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | CDCl₃ | ~9.9 - 10.1 | s | - | Aldehydic proton (-CHO) |
| ¹H | CDCl₃ | ~7.5 - 7.7 | t | ~1.5 - 2.5 (⁴JH-F) | Aromatic protons (H-2, H-6) |
| ¹³C | CDCl₃ | ~189 - 192 | t | ~3 - 5 (³JC-F) | Carbonyl carbon (C=O) |
| ¹³C | CDCl₃ | ~160 - 164 | dd | ~250-260 (¹JC-F), ~10-15 (³JC-F) | Fluorine-bearing carbons (C-3, C-5) |
| ¹³C | CDCl₃ | ~135 - 138 | t | ~3 - 5 (⁴JC-F) | Chloro-bearing carbon (C-4) |
| ¹³C | CDCl₃ | ~115 - 118 | t | ~20 - 25 (²JC-F) | Aromatic carbons (C-2, C-6) |
| ¹³C | CDCl₃ | ~130 - 133 | s | - | Quaternary carbon (C-1) |
| ¹⁹F | CDCl₃ | ~-100 to -105 | s | - | Fluorine atoms |
Note: Predicted chemical shifts and coupling constants are estimations based on data from structurally similar compounds such as 4-fluorobenzaldehyde and 4-chlorobenzaldehyde.[1] Actual experimental values may vary.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| (e.g., 60:40 Acetonitrile:Water) | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | 3 - 7 minutes (highly dependent on exact conditions) |
Table 3: Predicted LC-MS Data
| Parameter | Value |
| Molecular Formula | C₇H₃ClF₂O |
| Molecular Weight | 176.55 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Predicted [M+H]⁺ (m/z) | 177.0 |
| Predicted [M-H]⁻ (m/z) | 175.0 |
Note: The mass-to-charge ratio (m/z) will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic and chromatographic data are provided below. These protocols are based on standard practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp and well-resolved peaks.[2]
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
-
Typical ¹H NMR parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.[2]
-
For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
For ¹⁹F NMR, inverse gated decoupling is often used to obtain quantitative spectra.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ¹H and ¹³C).
-
Integrate the signals to determine the relative ratios of protons or carbons.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J) in Hertz (Hz) to deduce the connectivity of the atoms.[2]
-
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the desired ratio (e.g., 60:40 v/v).
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to a suitable concentration for UV detection (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system, including the column, with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to the desired wavelength (e.g., 254 nm).
-
Inject the prepared sample onto the column and start the data acquisition.
-
Record the chromatogram, noting the retention time and peak area of the analyte.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Method:
-
Develop an HPLC method similar to the one described above, ensuring the mobile phase is compatible with mass spectrometry (e.g., using formic acid or ammonium acetate as additives instead of non-volatile buffers). For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[3]
-
-
MS Method:
-
Couple the LC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Optimize the MS parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve maximum sensitivity for the analyte.
-
Acquire mass spectra in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation. The use of a triple-quadrupole LC-MS/MS has become prevalent in small-molecule quantitation analysis due to its high sensitivity.[4]
-
Visualizations
The following diagrams illustrate the logical workflows for the analytical characterization of this compound.
Caption: Analytical workflow for this compound.
Caption: NMR analysis pathway for structural elucidation.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of 4-Chloro-3,5-difluorobenzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Chloro-3,5-difluorobenzaldehyde as a key starting material in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for the development of novel therapeutics.
Introduction
This compound is a versatile chemical intermediate whose unique substitution pattern makes it a valuable building block in medicinal chemistry. The presence of two fluorine atoms can enhance the metabolic stability and binding affinity of a drug molecule, while the chlorine atom and the aldehyde functionality offer multiple points for synthetic elaboration. This document outlines the conversion of this compound to the corresponding aniline and its subsequent use in the synthesis of a pyrimidine-based kinase inhibitor scaffold.
Key Synthetic Applications
The primary application of this compound in pharmaceutical synthesis is as a precursor to 4-chloro-3,5-difluoroaniline . This aniline is a key pharmacophore in a variety of kinase inhibitors, where it often interacts with the hinge region of the kinase ATP-binding site. The synthetic workflow generally involves the conversion of the aldehyde to an oxime, followed by reduction to the aniline. This aniline is then typically used in condensation reactions to form heterocyclic cores common in kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3,5-difluoroaniline from this compound
This two-step protocol describes the conversion of the aldehyde to an oxime, followed by reduction to the corresponding aniline.
Step 1: Oximation of this compound
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| This compound | 176.55 g/mol | 1.0 | 1.0 | 17.65 g |
| Hydroxylamine hydrochloride | 69.49 g/mol | 1.2 | 1.2 | 8.34 g |
| Sodium acetate | 82.03 g/mol | 1.5 | 1.5 | 12.3 g |
| Ethanol | - | - | - | 150 mL |
| Water | - | - | - | 50 mL |
Procedure:
-
To a 500 mL round-bottom flask, add this compound (17.65 g, 100 mmol), hydroxylamine hydrochloride (8.34 g, 120 mmol), and sodium acetate (12.3 g, 150 mmol).
-
Add ethanol (150 mL) and water (50 mL) to the flask.
-
Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound oxime.
Expected Yield: 90-95%
Step 2: Reduction of this compound Oxime to 4-Chloro-3,5-difluoroaniline
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| This compound oxime | 191.56 g/mol | 1.0 | 1.0 | 19.16 g |
| Zinc dust | 65.38 g/mol | 3.0 | 3.0 | 19.61 g |
| Formic acid (88%) | 46.03 g/mol | - | - | 100 mL |
| Dichloromethane (DCM) | - | - | - | 200 mL |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |
Procedure:
-
In a 500 mL round-bottom flask, suspend this compound oxime (19.16 g, 100 mmol) in formic acid (100 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add zinc dust (19.61 g, 300 mmol) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the filter cake with dichloromethane (DCM).
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with DCM (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-chloro-3,5-difluoroaniline.
Expected Yield: 75-85%
Protocol 2: Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold
This protocol outlines the synthesis of a substituted pyrimidine, a common core structure in kinase inhibitors, via a condensation reaction.
Step 1: Synthesis of N-(4-chloro-3,5-difluorophenyl)-6-methylpyrimidin-4-amine
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 4-Chloro-3,5-difluoroaniline | 163.56 g/mol | 1.0 | 1.0 | 16.36 g |
| 4-Chloro-6-methylpyrimidine | 128.56 g/mol | 1.1 | 1.1 | 14.14 g |
| p-Toluenesulfonic acid monohydrate | 190.22 g/mol | 0.1 | 0.1 | 1.90 g |
| 2-Propanol | - | - | - | 200 mL |
Procedure:
-
To a 500 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3,5-difluoroaniline (16.36 g, 100 mmol), 4-chloro-6-methylpyrimidine (14.14 g, 110 mmol), and 2-propanol (200 mL).
-
Add p-toluenesulfonic acid monohydrate (1.90 g, 10 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold 2-propanol and then with diethyl ether.
-
Dry the product under vacuum to yield N-(4-chloro-3,5-difluorophenyl)-6-methylpyrimidin-4-amine.
Expected Yield: 65-75%
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |
| 1a | This compound | This compound oxime | Hydroxylamine HCl, Sodium acetate | Ethanol/Water | 90-95 |
| 1b | This compound oxime | 4-Chloro-3,5-difluoroaniline | Zinc dust, Formic acid | Formic acid/DCM | 75-85 |
| 2 | 4-Chloro-3,5-difluoroaniline | N-(4-chloro-3,5-difluorophenyl)-6-methylpyrimidin-4-amine | 4-Chloro-6-methylpyrimidine, p-TsOH | 2-Propanol | 65-75 |
Visualizations
Caption: Synthetic pathway from this compound to 4-chloro-3,5-difluoroaniline.
Caption: Condensation reaction to form a pyrimidine-based kinase inhibitor scaffold.
Caption: Simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Application Notes: 4-Chloro-3,5-difluorobenzaldehyde as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 4-chloro-3,5-difluorobenzaldehyde as a key intermediate in the synthesis of potential next-generation agrochemicals. The unique substitution pattern of this aromatic aldehyde, featuring both electron-withdrawing fluorine atoms and a chlorine atom, offers a valuable scaffold for the development of novel fungicides, herbicides, and insecticides with potentially enhanced efficacy, metabolic stability, and target specificity.
The presence of the difluoro- and chloro-substituents on the phenyl ring can significantly influence the physicochemical properties of the final molecule, such as lipophilicity and electronic character, which are critical for bioavailability and interaction with biological targets. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures.
Key Applications in Agrochemical Synthesis:
-
Fungicides: The 4-chloro-3,5-difluorophenyl moiety can be incorporated into active ingredients targeting fungal enzymes or structural components. For instance, it can be used to synthesize novel pyrazole carboxamide or strobilurin analogue fungicides.
-
Herbicides: As a precursor to substituted anilines or other aromatic intermediates, it can be employed in the synthesis of herbicides that inhibit key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
-
Insecticides: The unique electronic properties of the substituted phenyl ring can be exploited in the design of insecticides targeting the nervous systems of insects, such as novel neonicotinoid or diamide insecticide analogues.
Experimental Protocols:
The following protocols describe general synthetic transformations that can be applied to this compound to generate key intermediates for agrochemical synthesis.
Protocol 1: Reductive Amination to Synthesize Substituted Benzylamines
This protocol outlines the conversion of this compound to a secondary amine, a common intermediate in the synthesis of various pesticides.
Reaction Scheme:
Figure 1: Reductive amination of this compound.
Materials:
-
This compound
-
Primary amine (e.g., cyclopropylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add the primary amine (1.1 eq) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| This compound | Cyclopropylamine | N-((4-chloro-3,5-difluorophenyl)methyl)cyclopropanamine | 85-95 | >95 |
| This compound | Aniline | N-((4-chloro-3,5-difluorophenyl)methyl)aniline | 80-90 | >95 |
Protocol 2: Wittig Reaction for the Synthesis of Substituted Styrenes
This protocol describes the formation of a carbon-carbon double bond, a common feature in certain classes of insecticides and fungicides.
Reaction Scheme:
Figure 2: Wittig reaction of this compound.
Materials:
-
This compound
-
A suitable phosphonium ylide (Wittig reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Rotary evaporator
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.
-
Stir the resulting colored solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Representative):
| Reactant 1 | Wittig Reagent | Product | Yield (%) | Purity (%) |
| This compound | (Methoxymethyl)triphenylphosphonium chloride | 1-(1-Chloro-2,6-difluoro-4-vinylphenyl)-2-methoxyethene | 70-85 | >95 |
| This compound | (Cyclopropyl)triphenylphosphonium bromide | 1-Chloro-2,6-difluoro-4-(cyclopropylvinyl)benzene | 65-80 | >95 |
Potential Signaling Pathway Inhibition
Agrochemicals derived from this compound could potentially target a variety of signaling pathways in pests and weeds. For example, a hypothetical fungicide derived from this building block could inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi.
Figure 3: Inhibition of Succinate Dehydrogenase (SDH) by a hypothetical fungicide.
In this putative mechanism, the novel fungicide would bind to the SDH enzyme, blocking the oxidation of succinate to fumarate. This interruption of the electron transport chain would halt ATP production, leading to fungal cell death. The specific 4-chloro-3,5-difluorophenyl moiety would be crucial for the binding affinity and inhibitory activity of the molecule against the target enzyme.
Disclaimer: The experimental protocols and signaling pathway information provided are representative and for illustrative purposes. Researchers should consult relevant literature and patents for specific applications and safety information. All laboratory work should be conducted in accordance with appropriate safety guidelines.
Application Notes and Protocols: Synthesis of Novel Compounds from 4-Chloro-3,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes and experimental protocols for the synthesis of novel compounds starting from 4-Chloro-3,5-difluorobenzaldehyde. This starting material is a valuable building block for the generation of diverse molecular scaffolds, particularly for applications in medicinal chemistry and drug discovery. The electron-withdrawing nature of the fluorine atoms and the aldehyde group activates the chloro-substituent for various transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Synthetic Routes
Three primary synthetic strategies are presented for the derivatization of this compound:
-
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The electron-deficient aromatic ring facilitates the displacement of the chloride by various nucleophiles.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.
These routes allow for the introduction of a wide range of functional groups, leading to the creation of novel compound libraries for screening and lead optimization.
Data Presentation
The following tables summarize typical quantitative data for the described synthetic routes. Please note that these are representative examples, and actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Entry | Nucleophile | Product | Yield (%) | Purity (%) |
| 1 | Morpholine | 4-(3,5-Difluoro-4-formylphenyl)morpholine | 85 | >98 |
| 2 | Sodium Methoxide | 3,5-Difluoro-4-methoxybenzaldehyde | 78 | >97 |
| 3 | 4-Methylbenzenethiol | 3,5-Difluoro-4-(p-tolylthio)benzaldehyde | 92 | >99 |
Table 2: Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Aniline | 4-Anilino-3,5-difluorobenzaldehyde | 75 | >98 |
| 2 | Benzylamine | 4-(Benzylamino)-3,5-difluorobenzaldehyde | 81 | >97 |
| 3 | Pyrrolidine | 3,5-Difluoro-4-(pyrrolidin-1-yl)benzaldehyde | 88 | >99 |
Table 3: Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 3,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde | 89 | >99 |
| 2 | Thiophene-2-boronic acid | 3,5-Difluoro-4-(thiophen-2-yl)benzaldehyde | 83 | >98 |
| 3 | 4-Methoxyphenylboronic acid | 3,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde | 91 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, 5 mL) is added the nucleophile (1.2 mmol) and a base (e.g., K2CO3, Cs2CO3, 2.0 mmol).
-
The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-12 hours) and the reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel are added this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
A degassed solvent (e.g., toluene, dioxane, 5 mL) is added, and the reaction mixture is heated to a specified temperature (e.g., 90-110 °C) for a designated time (e.g., 12-24 hours).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired product.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel are added this compound (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, Na2CO3, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
A degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water, 4:1, 5 mL) is added, and the reaction mixture is heated to a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 6-18 hours).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Mandatory Visualizations
Caption: Synthetic routes from this compound.
Caption: General experimental workflow for synthesis.
Caption: Drug discovery logical relationship.
Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-3,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various derivatives from the versatile starting material, 4-Chloro-3,5-difluorobenzaldehyde. This compound serves as a valuable building block in the development of novel pharmaceutical and agrochemical agents due to the presence of multiple reaction sites. The protocols outlined below cover common synthetic transformations including the formation of Schiff bases and chalcones, as well as Suzuki-Miyaura coupling reactions.
Introduction
This compound is a substituted aromatic aldehyde containing a reactive aldehyde functional group and a halogenated phenyl ring. The electron-withdrawing nature of the fluorine and chlorine atoms activates the benzene ring for nucleophilic aromatic substitution and provides a handle for cross-coupling reactions. The aldehyde group readily undergoes condensation reactions to form a variety of derivatives. These characteristics make it an attractive starting material for the synthesis of diverse molecular scaffolds with potential biological activities.
Data Presentation: Synthesis of Derivatives
The following table summarizes quantitative data for the synthesis of representative derivatives from this compound.
| Derivative Class | Product | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Analytical Data |
| Schiff Base | N-(4-Chloro-3,5-difluorobenzylidene)aniline | Aniline, Glacial Acetic Acid (cat.) | Ethanol | Reflux, 4h | >90 (Typical) | Not specified | IR, NMR |
| Chalcone | (E)-1-(Aryl)-3-(4-chloro-3,5-difluorophenyl)prop-2-en-1-one | Substituted Acetophenone, NaOH | Ethanol | Stirring at room temperature | 60-80 (Typical) | Not specified | IR, NMR |
| Biaryl | 4'-Formyl-2',6'-difluoro-[1,1'-biphenyl]-4-carbonitrile | 4-cyanophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | Reflux, 12h | ~85 (Typical) | Not specified | NMR |
Experimental Protocols
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde. This reaction is typically catalyzed by a small amount of acid.
Protocol: Synthesis of N-(4-Chloro-3,5-difluorobenzylidene)-arylamine
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, 4-methoxyaniline, etc.)
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of ethanol.
-
To this solution, add the substituted aniline (1.0 eq.).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Synthesis of Chalcone Derivatives
Chalcones are synthesized via a Claisen-Schmidt condensation, which is an aldol condensation between a substituted benzaldehyde and an acetophenone in the presence of a base.
Protocol: Synthesis of (E)-1-(Aryl)-3-(4-chloro-3,5-difluorophenyl)prop-2-en-1-one
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone, etc.)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Beaker or flask
-
Stirring apparatus
Procedure:
-
In a beaker or flask, dissolve the substituted acetophenone (1.0 eq.) in ethanol.
-
Add an aqueous solution of NaOH or KOH (e.g., 10-40%) dropwise to the stirred solution at room temperature.
-
Dissolve this compound (1.0 eq.) in a small amount of ethanol and add it to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, pour the reaction mixture into cold water.
-
The chalcone product will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water to remove excess base, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Suzuki-Miyaura Coupling for Biaryl Derivative Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, which is a powerful method for the formation of carbon-carbon bonds.
Protocol: Synthesis of 4'-Formyl-2',6'-difluoro-biphenyl derivatives
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-cyanophenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the solvent system (e.g., a 3:1:1 mixture of toluene:ethanol:water).
-
De-gas the reaction mixture by bubbling an inert gas (Nitrogen or Argon) through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor by TLC. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflows for the synthesis of derivatives from this compound.
Caption: General workflow for Schiff base synthesis.
Caption: General workflow for Chalcone synthesis.
Caption: General workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols: 4-Chloro-3,5-difluorobenzaldehyde in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-difluorobenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile chemical tool in the field of proteomics. While direct, widespread applications in published literature are not yet prominent, its chemical structure suggests several plausible uses in protein analysis, particularly in the development of chemical probes for protein labeling and interaction studies. The aldehyde functional group allows for covalent modification of proteins through bioorthogonal reactions, such as oxime ligation with aminooxy-containing tags. The presence of fluorine and chlorine atoms can be exploited for further chemical modifications or to modulate the reactivity of the molecule.
These application notes provide a hypothetical framework for the use of this compound in proteomics research, drawing parallels from established methods using similar fluorinated benzaldehyde derivatives. The protocols detailed below are intended as a guide for researchers to explore the potential of this compound in their own studies.
Potential Applications in Proteomics
Based on the reactivity of its functional groups, this compound can be envisioned as a key component in the following proteomics applications:
-
Synthesis of Chemical Probes: It can serve as a reactive "warhead" in the design of chemical probes to study protein-ligand interactions. The aldehyde can be incorporated into a larger molecule that also contains a reporter tag (e.g., biotin, fluorescent dye) and a targeting moiety.
-
Protein Labeling via Oxime Ligation: The aldehyde group can react specifically with an aminooxy-functionalized protein or a protein that has been metabolically engineered to contain an aminooxy group. This allows for the site-specific labeling of proteins for subsequent visualization or enrichment.
-
Fragment-Based Ligand Discovery: As a small, reactive fragment, it could be used in screening assays to identify proteins that bind to this particular chemical scaffold. The covalent nature of the potential interaction with nucleophilic residues could be advantageous in identifying binding partners.
Experimental Protocols
The following are detailed, hypothetical protocols for the application of this compound in proteomics research.
Protocol 1: Synthesis of a Biotinylated Affinity Probe and Protein Labeling
This protocol describes the synthesis of a biotinylated probe derived from this compound and its subsequent use to label proteins in a cell lysate.
Materials:
-
This compound
-
Aminooxy-PEG-Biotin
-
Anhydrous methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell lysate
-
Streptavidin-agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Probe Synthesis (Oxime Ligation):
-
Dissolve this compound (1 equivalent) and aminooxy-PEG-biotin (1.1 equivalents) in anhydrous methanol.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude biotinylated probe.
-
Purify the probe using column chromatography.
-
-
Protein Labeling in Cell Lysate:
-
Prepare a cell lysate from the desired cell line or tissue.
-
Adjust the protein concentration of the lysate to 1-2 mg/mL with PBS.
-
Add the synthesized biotinylated probe to the cell lysate at a final concentration of 10-50 µM.
-
Incubate the mixture at 37°C for 2 hours with gentle agitation.
-
Quench any unreacted probe by adding an excess of a small molecule containing an aminooxy group.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the labeled lysate and incubate at 4°C for 1 hour to capture the biotinylated proteins.
-
Wash the beads extensively with PBS to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry Analysis:
-
Resuspend the beads in a buffer containing 8 M urea.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Dilute the urea concentration and digest the proteins with trypsin overnight.
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS to identify the labeled proteins.
-
Data Presentation:
Table 1: Hypothetical List of Proteins Identified after Affinity Purification
| Protein ID | Gene Name | Protein Name | Peptide Count | Spectral Count |
| P04637 | TP53 | Cellular tumor antigen p53 | 12 | 45 |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 25 | 112 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 18 | 89 |
| P10636 | GNB1 | Guanine nucleotide-binding protein subunit beta-1 | 9 | 33 |
Visualization:
Protocol 2: Site-Specific Labeling of an Aminooxy-Functionalized Protein
This protocol describes the labeling of a purified protein that has been engineered to contain a site-specific aminooxy group.
Materials:
-
Purified aminooxy-functionalized protein
-
This compound
-
Aniline (as catalyst)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
Dialysis or size-exclusion chromatography system
-
MALDI-TOF mass spectrometer
Procedure:
-
Protein Labeling Reaction:
-
Prepare a solution of the aminooxy-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).
-
Add a 10- to 50-fold molar excess of this compound to the protein solution.
-
Add aniline to a final concentration of 10 mM to catalyze the reaction.
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound and catalyst by dialysis against a suitable buffer or by using a size-exclusion chromatography column.
-
-
Analysis of Labeling Efficiency:
-
Determine the extent of labeling by analyzing the intact protein mass using MALDI-TOF mass spectrometry. The mass of the labeled protein should increase by the molecular weight of the this compound minus the mass of water.
-
Data Presentation:
Table 2: Mass Spectrometry Analysis of Protein Labeling
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Labeling Efficiency (%) |
| Unlabeled Protein | 25,000 | 25,001 | - | - |
| Labeled Protein | 25,158.55 | 25,159 | +158 | ~95% |
Visualization:
Conclusion
This compound presents an intriguing, yet underexplored, opportunity for the development of novel chemical tools in proteomics. The hypothetical protocols and applications outlined here provide a starting point for researchers interested in leveraging the unique chemical properties of this compound. Further investigation is warranted to fully elucidate its potential and establish its utility in protein labeling, interaction mapping, and drug discovery workflows. As with any novel chemical tool, careful optimization and validation of these methods will be crucial for obtaining reliable and reproducible results.
Application Notes and Protocols: Multi-component Reactions of 4-Chloro-3,5-difluorobenzaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-Chloro-3,5-difluorobenzaldehyde as a key building block in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The unique substitution pattern of this aldehyde, featuring both chloro and difluoro moieties, offers significant potential for generating novel compounds with desirable pharmacokinetic and pharmacodynamic properties in drug discovery programs.[1]
Introduction to Multi-component Reactions
Multi-component reactions (MCRs) are convergent chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.[2][3] This approach offers significant advantages over traditional linear synthesis, including higher atom economy, reduced waste generation, and the rapid generation of molecular complexity from simple starting materials.[2][4] MCRs are powerful tools in medicinal chemistry for the construction of libraries of structurally diverse compounds for high-throughput screening.[5]
The presence of fluorine atoms in drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[1] this compound is therefore a valuable synthon for introducing these beneficial properties into complex molecules.
Key Multi-component Reactions and Protocols
This section details the experimental protocols for three major multi-component reactions—the Ugi, Passerini, and Biginelli reactions—utilizing this compound as the aldehyde component.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a versatile four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[6][7][8] This reaction is highly valued for its ability to generate a wide array of products with significant structural diversity.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add the primary or secondary amine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture.
-
Finally, add the isocyanide (1.0 mmol) dropwise to the stirred solution.
-
The reaction is typically exothermic and is usually complete within 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Illustrative Quantitative Data for Ugi Reaction:
| Amine Component | Carboxylic Acid | Isocyanide | Typical Yield (%) |
| Aniline | Acetic Acid | Cyclohexyl isocyanide | 75-90 |
| Benzylamine | Benzoic Acid | tert-Butyl isocyanide | 70-85 |
| Morpholine | Propionic Acid | Benzyl isocyanide | 65-80 |
Ugi Reaction Workflow
Caption: Workflow for the Ugi four-component reaction.
Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[9] It is one of the oldest known isocyanide-based MCRs.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the isocyanide (1.0 mmol) dropwise to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired α-acyloxy carboxamide.
Illustrative Quantitative Data for Passerini Reaction:
| Carboxylic Acid | Isocyanide | Typical Yield (%) |
| Acetic Acid | Cyclohexyl isocyanide | 80-95 |
| Benzoic Acid | tert-Butyl isocyanide | 75-90 |
| Phenylacetic Acid | Benzyl isocyanide | 70-85 |
Passerini Reaction Workflow
Caption: Workflow for the Passerini three-component reaction.
Biginelli Reaction
The Biginelli reaction is a three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to synthesize dihydropyrimidinones (DHPMs).[10] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.2 mmol).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or Yb(OTf)₃).
-
The reaction can be performed under solvent-free conditions or in a solvent such as ethanol or acetonitrile.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol or water).
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.
Illustrative Quantitative Data for Biginelli Reaction:
| β-Ketoester | Urea/Thiourea | Catalyst | Typical Yield (%) |
| Ethyl acetoacetate | Urea | HCl | 70-85 |
| Methyl acetoacetate | Thiourea | Yb(OTf)₃ | 75-90 |
| Acetylacetone | Urea | p-TsOH | 65-80 |
Biginelli Reaction Workflow
Caption: Workflow for the Biginelli three-component reaction.
Applications in Drug Development
The heterocyclic scaffolds generated from these MCRs using this compound are of significant interest in drug development. The incorporation of the 4-chloro-3,5-difluorophenyl moiety can modulate the electronic and steric properties of the final compounds, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.
Hypothetical Signaling Pathway Inhibition:
Many kinase inhibitors possess heterocyclic cores. The products derived from these MCRs could be investigated as potential inhibitors of protein kinases involved in cancer cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a highly promising building block for the synthesis of diverse and complex heterocyclic compounds through multi-component reactions. The Ugi, Passerini, and Biginelli reactions provide efficient and atom-economical routes to novel scaffolds with significant potential for applications in medicinal chemistry and drug discovery. The protocols and data presented herein serve as a guide for researchers to explore the rich chemical space accessible from this versatile fluorinated aldehyde.
References
- 1. mdpi.com [mdpi.com]
- 2. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciepub.com [sciepub.com]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
Application Notes and Protocols: Derivatization of Amino Acids Using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) as a Halogenated Benzaldehyde Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is a critical process in various scientific fields, including drug development, clinical diagnostics, and food science. Due to the lack of a strong chromophore in most amino acids, derivatization is a common strategy to enhance their detection by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). This document provides detailed protocols and data for the pre-column derivatization of amino acids using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF), a halogenated benzaldehyde analog that reacts with both primary and secondary amines. The resulting derivatives can be readily detected by UV-Vis spectroscopy.
Disclaimer: While the topic specifies 4-Chloro-3,5-difluorobenzaldehyde analogs, the available scientific literature provides extensive data on the closely related compound, 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF). The protocols and data presented herein are based on the established use of CNBF for amino acid derivatization and serve as a comprehensive guide for this analytical methodology.
Quantitative Data Summary
The derivatization of amino acids with CNBF followed by HPLC or UPLC analysis demonstrates excellent linearity, low detection limits, and high recovery rates, making it a robust method for quantification.
Table 1: Linearity and Detection Limits of CNBF-Derivatized Amino Acids by HPLC
| Amino Acid | Concentration Range (µmol/L) | Correlation Coefficient (r²) | Detection Limit (µmol/L) |
| 19 Common Amino Acids | 9.60 - 3330.00 | > 0.9979 | 2.40 - 6.50 |
| Data obtained from HPLC analysis with UV detection at 260 nm.[1] |
Table 2: Linearity and Detection Limits of CNBF-Derivatized Amino Acids by UPLC
| Amino Acid | Correlation Coefficient (r²) | Detection Limit (mg/L) |
| 20 Common Amino Acids | > 0.9945 | 1 - 9 |
| Data obtained from UPLC analysis.[2][3] |
Table 3: Recovery and Precision of CNBF Derivatization in Real Samples (Beer and Vinegar)
| Sample Matrix | Spiked Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Beer | Not Specified | 97.0 - 103.9 | 2.62 - 4.22 |
| Mature Vinegar | 50, 80, 100 mg/L | 70.1 - 109.2 | < 5.6 |
| These results demonstrate the method's accuracy and reproducibility in complex matrices.[1][2][3] |
Experimental Protocols
This section provides detailed methodologies for the pre-column derivatization of amino acids with CNBF and subsequent analysis by HPLC/UPLC.
Protocol 1: Pre-column Derivatization of Amino Acids with CNBF
Materials:
-
Amino acid standards or sample hydrolysate
-
4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) solution (100 mmol/L in a suitable organic solvent)
-
Borate buffer (pH 9.0)
-
Reaction vials
-
Water bath or heating block
Procedure:
-
Sample Preparation: Prepare a solution of amino acid standards or your sample in an aqueous medium.
-
Reaction Mixture Preparation: In a reaction vial, mix 100 µL of the amino acid sample with 1 mL of borate buffer (pH 9.0).
-
Derivatization Reaction: Add 100 µL of the 100 mmol/L CNBF solution to the reaction mixture.
-
Incubation: Tightly cap the vial and incubate the mixture in a water bath at 60°C for 30 minutes.
-
Cooling and Dilution: After incubation, cool the reaction mixture to room temperature. The sample is now ready for injection into the HPLC/UPLC system.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3,5-difluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-3,5-difluorobenzaldehyde. The content is tailored for researchers, scientists, and professionals in drug development, focusing on practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common laboratory approach is the electrophilic formylation of 1-chloro-3,5-difluorobenzene. Due to the electron-withdrawing nature of the halogen substituents, this substrate is deactivated, making the reaction challenging. Key methods for formylation include:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate the aromatic ring.[1][2] It is a widely used method for electron-rich arenes, but requires more forcing conditions for deactivated substrates.
-
Ortho-lithiation followed by Formylation: This involves deprotonation of the aromatic ring using a strong base like n-butyllithium, followed by quenching with a formylating agent such as DMF. The directing effect of the fluorine atoms can provide regioselectivity.
-
Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst like titanium tetrachloride.[3]
-
Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid under pressure with a catalyst system. It is generally more applicable to less deactivated systems.
An alternative, less common route is the reductive carbonylation of a corresponding aryl halide, such as 4-chloro-3,5-difluoroiodobenzene, using carbon monoxide and a suitable catalyst.
Q2: My Vilsmeier-Haack reaction for the formylation of 1-chloro-3,5-difluorobenzene is giving a very low yield. What are the common causes?
A2: Low yields in the Vilsmeier-Haack formylation of deactivated substrates like 1-chloro-3,5-difluorobenzene are a frequent issue. The primary causes include:
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Insufficient Electrophilicity: The Vilsmeier reagent is a relatively weak electrophile and may not react efficiently with the electron-deficient aromatic ring.
-
Inadequate Reaction Conditions: Deactivated substrates require more forcing conditions. This could mean higher temperatures and longer reaction times are necessary to drive the reaction to completion.
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Reagent Decomposition: The Vilsmeier reagent is sensitive to moisture and can degrade at excessively high temperatures.[4][5] Using wet reagents or solvents will significantly lower the yield.
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Incomplete Hydrolysis: The reaction proceeds through an iminium salt intermediate which must be hydrolyzed to the aldehyde during workup. Incomplete hydrolysis will result in product loss.[5]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of multiple products can complicate purification and reduce the yield of the desired aldehyde. Potential side products include:
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Unreacted Starting Material: Due to the low reactivity of the substrate, incomplete conversion is common.
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Di-formylated Products: Although less likely with a deactivated ring, using a large excess of the Vilsmeier reagent or very harsh conditions could potentially lead to the introduction of a second formyl group.
-
Products from Reagent Decomposition: At high temperatures, the Vilsmeier reagent can decompose, leading to various byproducts that may appear as impurities.
Q4: How can I effectively purify this compound from the reaction mixture?
A4: Purification typically involves the following steps:
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Aqueous Workup: After quenching the reaction (often by pouring it onto ice), the mixture is typically neutralized with a mild base like sodium bicarbonate or sodium acetate.
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Extraction: The product is extracted from the aqueous layer using a suitable organic solvent such as dichloromethane or ethyl acetate.
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Washing: The organic layer should be washed with water and brine to remove any remaining inorganic salts and DMF.
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography or Distillation: The crude product can be purified by column chromatography on silica gel or by vacuum distillation, depending on the scale and nature of the impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is the most common issue when formylating a deactivated aromatic ring like 1-chloro-3,5-difluorobenzene.
| Potential Cause | Troubleshooting Action |
| Inactive Vilsmeier Reagent | Ensure all glassware is rigorously dried (flame or oven-dried). Use fresh, anhydrous DMF and high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly.[4] |
| Insufficiently Reactive Substrate | Increase the reaction temperature gradually. Monitor the reaction by TLC. For deactivated substrates, temperatures in the range of 70-100 °C may be necessary.[6] Consider increasing the excess of the Vilsmeier reagent (from 1.5 to 3.0 equivalents). |
| Incomplete Reaction | Extend the reaction time. Monitor the consumption of the starting material by TLC or GC/MS. Reactions with deactivated substrates may require several hours to overnight. |
| Product Decomposition During Workup | Perform the aqueous workup at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the acidic mixture carefully and slowly with a mild base to avoid localized heating. |
| Alternative Strategy | If optimizing the Vilsmeier-Haack reaction fails, consider an alternative synthetic route such as ortho-lithiation followed by formylation with DMF. |
Issue 2: Formation of a Dark, Tarry Residue
The appearance of a dark, polymeric residue often indicates decomposition.
| Potential Cause | Troubleshooting Action |
| Reaction Overheating | Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath or other cooling methods to manage the reaction temperature. |
| High Reaction Temperature | While higher temperatures may be needed for deactivated substrates, excessively high temperatures can lead to decomposition of the reagent and product. Find the optimal temperature where the reaction proceeds at a reasonable rate without significant byproduct formation. |
| Impurities in Starting Materials | Use purified starting materials and high-purity, anhydrous solvents to minimize side reactions. |
Experimental Protocols
Vilsmeier-Haack Formylation of 1-chloro-3,5-difluorobenzene (Optimized for Deactivated Substrate)
Reagents and Equipment:
-
1-chloro-3,5-difluorobenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, place anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 eq.) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate may form.[5]
-
Substrate Addition: After the addition of POCl₃ is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Dissolve 1-chloro-3,5-difluorobenzene (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition of the substrate, slowly warm the reaction mixture to room temperature and then heat to reflux (or a target temperature between 60-90 °C). Monitor the reaction progress by TLC or GC/MS.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.
-
Hydrolysis: Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).
-
Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table provides illustrative data on how reaction parameters can be optimized for the Vilsmeier-Haack formylation of a deactivated aromatic substrate like 1-chloro-3,5-difluorobenzene. Note: These are representative values and optimal conditions should be determined experimentally.
| Entry | Equivalents of Vilsmeier Reagent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Aldehyde (%) | Key Observation |
| 1 | 1.2 | 40 | 12 | ~20 | <15 | Low conversion, starting material recovered. |
| 2 | 1.5 | 60 | 12 | ~50 | ~40 | Moderate conversion, some side products. |
| 3 | 1.5 | 80 | 8 | ~85 | ~70 | Good conversion, cleaner reaction profile. |
| 4 | 1.5 | 100 | 6 | ~90 | ~65 | Higher conversion but increased byproduct formation (darkening of the mixture). |
| 5 | 2.5 | 80 | 8 | >95 | ~75 | High conversion and good yield. |
| 6 | 3.0 | 80 | 8 | >95 | ~75 | No significant improvement over Entry 5, increased reagent cost. |
Visualizations
Experimental Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Synthesis of 4-Chloro-3,5-difluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3,5-difluorobenzaldehyde.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the formation of isomeric side products.
Q1: What are the expected side products in the Vilsmeier-Haack formylation of 1-chloro-2,4-difluorobenzene?
A1: The Vilsmeier-Haack formylation of 1-chloro-2,4-difluorobenzene is expected to yield a mixture of isomeric chlorodifluorobenzaldehydes due to the directing effects of the chloro and fluoro substituents. The primary substituents on the starting material are a chlorine atom at position 1, and fluorine atoms at positions 2 and 4. Both fluorine and chlorine are ortho-, para-directing groups. However, fluorine is an activating group, while chlorine is a deactivating group for electrophilic aromatic substitution.
The formylation, an electrophilic substitution, will preferentially occur at positions activated by the fluorine atoms and ortho or para to the chlorine atom. Therefore, in addition to the desired product, This compound , the following major isomeric side products can be expected:
-
2-Chloro-3,5-difluorobenzaldehyde
-
4-Chloro-2,5-difluorobenzaldehyde
The relative amounts of these isomers will depend on the specific reaction conditions.
Q2: My reaction has produced a mixture of isomers. How can I identify the desired this compound?
A2: A combination of analytical techniques is recommended for the unambiguous identification of the desired product and its isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating the isomers and providing their mass-to-charge ratio. While the isomers will have the same molecular weight, their fragmentation patterns might show subtle differences. More importantly, the retention times will be different, allowing for quantification of the isomer ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for each isomer. Please refer to the data tables below for expected NMR shifts.
Q3: I am struggling to separate the isomeric mixture. What purification methods are recommended?
A3: The separation of positional isomers can be challenging due to their similar physical properties. The following methods can be employed:
-
Column Chromatography: This is a standard method for separating isomers. A systematic approach to solvent system selection is crucial. It is recommended to start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to guide the selection of the optimal solvent system.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain high-purity material, preparative HPLC is a powerful technique. A reverse-phase column with a methanol/water or acetonitrile/water gradient is a good starting point.
-
Crystallization: If the desired isomer is a solid and has a significantly different solubility profile from the impurities, fractional crystallization can be an effective and scalable purification method. Careful selection of the solvent system is critical. It is often a process of trial and error, screening various solvents or solvent mixtures.
Q4: My reaction yield is low. What are the potential causes and how can I optimize it?
A4: Low yields can be attributed to several factors:
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Incomplete reaction: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature.
-
Sub-optimal reaction temperature: The Vilsmeier-Haack reaction is typically carried out at a specific temperature range. Deviations from the optimal temperature can lead to lower yields or increased side product formation.
-
Moisture in the reaction: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inefficient work-up and purification: Product loss can occur during extraction and purification steps. Optimize these procedures to minimize losses.
Data Presentation
The following tables summarize the key properties of the desired product and its potential isomeric side products.
Table 1: Physical Properties of Chlorodifluorobenzaldehyde Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₃ClF₂O | 176.55 |
| 2-Chloro-3,5-difluorobenzaldehyde | C₇H₃ClF₂O | 176.55 |
| 4-Chloro-2,5-difluorobenzaldehyde | C₇H₃ClF₂O | 176.55 |
Table 2: Representative 1H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound Name | Aldehyde Proton (s) | Aromatic Protons (m) |
| This compound | ~9.9 | ~7.6-7.8 |
| 2-Chloro-3,5-difluorobenzaldehyde | ~10.3 | ~7.2-7.5 |
| 4-Chloro-2,5-difluorobenzaldehyde | ~10.2 | ~7.3-7.6 |
Note: These are approximate values and may vary depending on the solvent and instrument.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction is provided below.
Synthesis of this compound
Materials:
-
1-Chloro-2,4-difluorobenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of anhydrous N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-chloro-2,4-difluorobenzene (1.0 equivalent) in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
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Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.
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Basify the mixture with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
The following diagrams illustrate the key chemical pathways involved in the synthesis and potential side reactions.
Caption: Reaction scheme for the synthesis of this compound.
Technical Support Center: Synthesis of 4-Chloro-3,5-difluorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Chloro-3,5-difluorobenzaldehyde reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound are the Vilsmeier-Haack and Grignard reactions. The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic compound, while the Grignard reaction utilizes an organomagnesium halide to react with a formylating agent.
Q2: What are the critical parameters to control for a high-yield Vilsmeier-Haack reaction?
A2: For a successful Vilsmeier-Haack reaction, it is crucial to use an electron-rich substrate. The reaction temperature, which can range from below 0°C to 80°C, is dependent on the reactivity of the substrate.[1] Anhydrous conditions are essential as the Vilsmeier reagent is moisture-sensitive.
Q3: My Grignard reaction for the synthesis of this compound is not initiating. What could be the issue?
A3: Initiation failure in Grignard reactions is a common problem. Ensure all glassware is rigorously dried and that you are using anhydrous solvents. The surface of the magnesium turnings may be passivated with magnesium oxide; activation with a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective.
Q4: What are the typical side products observed in the synthesis of this compound?
A4: In the Vilsmeier-Haack reaction, incomplete formylation or the formation of isomers can occur. In Grignard reactions, side products can arise from Wurtz coupling, where the Grignard reagent couples with the starting halide. Over-reduction to the corresponding alcohol can also be an issue if reducing agents are present.
Q5: How can I effectively purify the final this compound product?
A5: Purification is typically achieved through column chromatography on silica gel, using a non-polar/polar eluent system like n-hexane/ethyl acetate.[2] Distillation under reduced pressure is also a viable method for purification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Vilsmeier-Haack: Inactive Vilsmeier reagent due to moisture. | Ensure all reagents and solvents are anhydrous. Prepare the Vilsmeier reagent in situ under an inert atmosphere. |
| Grignard: Poor quality or passivated magnesium. | Use fresh, high-quality magnesium turnings. Activate the magnesium with iodine or 1,2-dibromoethane.[3] | |
| Grignard: Low reactivity of the aryl chloride. | Consider using a co-solvent like THF to improve the solubility and reactivity of the Grignard reagent. The use of a small amount of the corresponding aryl bromide can sometimes help initiate the reaction.[4] | |
| Formation of Multiple Products (Isomers/Side-products) | Vilsmeier-Haack: Reaction temperature is too high, leading to side reactions. | Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC. |
| Grignard: Wurtz coupling of the Grignard reagent. | Add the Grignard reagent slowly to the formylating agent at a low temperature to minimize self-coupling. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or temperature. Ensure the stoichiometry of the reagents is correct. Monitor the reaction until the starting material is consumed. |
| Difficulty in Product Isolation/Purification | Product is co-eluting with impurities during chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different purification technique, such as recrystallization or distillation. |
| Formation of an emulsion during aqueous workup. | Add a saturated solution of sodium chloride (brine) to break the emulsion. |
Comparative Data on Reaction Conditions
The following tables summarize reaction conditions for the synthesis of similar substituted benzaldehydes, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Vilsmeier-Haack Reaction Conditions for Substituted Benzaldehydes
| Starting Material | Formylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3H-indole derivative | POCl₃ / DMF | DMF | 75 | Excellent | [5] |
| Electron-rich arenes | POCl₃ / DMF | Various | 0 - 80 | - | [1] |
| 2-acetyl-3-acylaminobenzo[b]furans | POCl₃ / DMF | DMF | 24 | - |
Table 2: Grignard Reaction Conditions for the Synthesis of Aryl Aldehydes
| Aryl Halide | Formylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Chlorobenzene/Bromobenzene mixture | Benzaldehyde | Toluene/THF | < 8 | 95 | [4] |
| 1,4-dichloro-2,2-dimethylbutane | - | Diethyl ether | 0 - 5 | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, add 1-Chloro-2,4-difluorobenzene to the freshly prepared Vilsmeier reagent. Remove the cooling bath and stir the reaction mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water and neutralize with a sodium hydroxide solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-4-chloro-3,5-difluorobenzene in anhydrous diethyl ether or THF dropwise to initiate the reaction. Maintain a gentle reflux by controlling the addition rate.
-
Reaction: Once the Grignard reagent has formed, cool the solution in an ice bath. Slowly add a solution of a formylating agent (e.g., ethyl formate or DMF) in the same anhydrous solvent.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the resulting aldehyde by vacuum distillation or column chromatography.
Visualizations
References
handling and safety precautions for 4-Chloro-3,5-difluorobenzaldehyde
This guide provides essential safety information, handling protocols, and troubleshooting advice for the use of 4-Chloro-3,5-difluorobenzaldehyde (CAS No. 1160573-20-5) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. The primary hazards include:
-
Harmful if swallowed (H302) .[1]
-
Potential for skin, eye, and respiratory irritation.[2]
-
It may be toxic to aquatic life with long-lasting effects.[3]
-
Some similar compounds are combustible liquids and may form explosive mixtures with air upon intense heating.[4]
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: A comprehensive PPE strategy is crucial. The minimum required PPE includes:
-
Eye/Face Protection: Wear chemical safety goggles or glasses that conform to approved standards.[5][6] A face shield may be necessary if there is a splash risk.[7][8]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[8][9] Always inspect gloves before use.
-
Body Protection: A standard laboratory coat must be worn and kept buttoned.[8][10] For larger quantities or higher risk of exposure, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood to minimize inhalation.[8] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter should be used.[2][5]
Q3: How should this compound be properly stored?
A3: Proper storage is essential to maintain the chemical's integrity and ensure safety.
-
Keep the container tightly closed to prevent moisture and air exposure.[2][12]
-
The compound may be air and light sensitive; some suppliers recommend storing under an inert gas like nitrogen or argon.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[3][12]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[4][12]
Q4: What is the correct procedure for disposing of waste containing this chemical?
A4: Chemical waste must be managed according to institutional, local, and national regulations.
-
Dispose of contents and container to an approved waste disposal plant.[2][3]
-
Do not empty into drains, as the substance can be toxic to aquatic life.[4]
-
Waste containers must be clearly labeled with the chemical name and associated hazards.[8]
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Q5: What should I do in case of accidental exposure?
A5: Immediate action is critical in case of exposure.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][3]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2][3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][3]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor if you feel unwell.[2][3]
Troubleshooting Guide
Problem: The solid this compound appears discolored or clumped.
-
Possible Cause: The compound may have been exposed to air, moisture, or light, leading to degradation. Some related compounds are known to be air and light sensitive.[3]
-
Solution: Check the storage conditions. Ensure the container is always tightly sealed and, if recommended, stored under an inert atmosphere.[11] For sensitive experiments, it is advisable to use a fresh, unopened container or to purify the material if its integrity is in doubt.
Problem: Inconsistent results are observed in a reaction using this compound.
-
Possible Cause: Inconsistent purity or degradation of the starting material can lead to variable reaction outcomes. The stability of the compound can be affected by improper storage.[3]
-
Solution: Verify the purity of the aldehyde before use, for example, by checking its melting point.[2] Ensure all handling procedures, such as weighing and transferring, are performed quickly and efficiently to minimize exposure to the atmosphere, preferably within a fume hood or glovebox.
Problem: A small spill of the solid compound has occurred outside the fume hood.
-
Possible Cause: Accidental mishandling during transport or weighing.
-
Solution: Evacuate non-essential personnel from the immediate area. Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation. Place the material into a suitable, labeled container for hazardous waste disposal. Clean the affected area thoroughly. Report the spill to your laboratory supervisor or EHS department.
Data and Properties
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1160573-20-5 | [1][13] |
| Molecular Formula | C₇H₃ClF₂O | [1][13] |
| Molecular Weight | 176.55 g/mol | [1][13] |
| Appearance | White Solid | [2] |
| Melting Point | 46 - 48 °C / 114.8 - 118.4 °F | [2] |
| Flash Point | 110 °C / 230 °F | [2] |
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects |
| Note: This table is compiled based on data for this compound and structurally similar compounds.[1][2][4] |
Experimental Protocols & Workflows
While specific reaction protocols are application-dependent, the following general workflow for handling this compound ensures a safe experimental process.
General Handling and Use Workflow
Caption: Safe handling workflow for this compound.
Emergency Response Logic
Caption: Decision-making logic for emergency incidents.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. benchchem.com [benchchem.com]
- 11. cn.canbipharm.com [cn.canbipharm.com]
- 12. fishersci.com [fishersci.com]
- 13. scbt.com [scbt.com]
purification of crude product by column chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of crude products by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during column chromatography experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor or No Separation of Compounds
Question: Why are my compounds not separating on the column, resulting in mixed fractions?
Answer: Poor separation can stem from several factors related to the mobile phase, stationary phase, or column packing.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the solvent system may be too high, causing all compounds to elute quickly without sufficient interaction with the stationary phase. Conversely, if the polarity is too low, compounds may not move down the column.[1][2][3] Action: Re-evaluate and optimize the solvent system using Thin Layer Chromatography (TLC).[1][4] Aim for a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound.[1] |
| Improper Column Packing | An unevenly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, bypassing proper interaction with the stationary phase.[5][6] This results in band broadening and poor resolution.[5] Action: Ensure the column is packed uniformly. Both dry and wet packing methods can be effective if performed carefully.[5][7] For wet packing, create a homogenous slurry of the stationary phase in the mobile phase.[5] For dry packing, add the stationary phase in small portions while tapping the column to ensure even settling.[7] |
| Column Overloading | Applying too much sample to the column can saturate the stationary phase, leading to broad peaks and poor separation.[8][9] Action: Reduce the amount of sample loaded onto the column. A general guideline is to use a sample mass that is 1-5% of the stationary phase mass.[10] |
| Incorrect Flow Rate | A flow rate that is too fast does not allow for proper equilibrium between the stationary and mobile phases, leading to decreased resolution.[6][11] A flow rate that is too slow can cause band broadening due to diffusion.[11] Action: Optimize the flow rate. For gravity columns, adjust the stopcock. For flash chromatography, adjust the pressure. |
Issue 2: Abnormal Peak Shapes (Tailing, Fronting, or Splitting)
Question: My chromatogram shows tailing, fronting, or split peaks. What could be the cause?
Answer: Abnormal peak shapes are often indicative of issues with the column, solvent, or sample interactions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Peak Tailing | This can be caused by strong interactions between the analyte and the stationary phase, overloading the column, or a poorly packed column.[5] Action: Consider changing the pH of the mobile phase (for ionizable compounds), reducing the sample load, or repacking the column. Using a different stationary phase might also be necessary if interactions are too strong. |
| Peak Fronting | This is often a sign of column overload or channeling.[9] Action: Decrease the sample concentration or volume. Ensure the column is packed uniformly to prevent channeling.[6] |
| Split Peaks | A split peak can indicate a void or channel in the column packing at the inlet, or that the sample solvent is too strong.[12] Action: Check the top of the column bed for any disturbances. If a void is present, the column may need to be repacked. Ensure the sample is dissolved in a solvent that is weaker than or equal in polarity to the mobile phase.[13] |
Issue 3: High Backpressure
Question: The pressure in my flash chromatography system is unexpectedly high. What should I do?
Answer: High backpressure can be caused by blockages in the system or issues with the column packing.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Clogged Frit or Tubing | Particulate matter from the sample or mobile phase can block the column frit or system tubing.[14] Action: Filter the sample and mobile phase before use. If a blockage is suspected, reverse-flush the column (if permissible by the manufacturer) or check and clean the tubing. |
| Fine Stationary Phase Particles | Using a stationary phase with a very small particle size can lead to high backpressure.[6] Action: Ensure the particle size is appropriate for your application (e.g., larger particles for gravity chromatography).[5] |
| Precipitation of Sample in the Column | If the sample is not fully soluble in the mobile phase, it can precipitate on the column, causing a blockage. Action: Ensure the sample is completely dissolved before loading. It may be necessary to use a stronger (but still appropriate for loading) solvent to dissolve the sample initially. |
Issue 4: Low or No Recovery of the Product
Question: I can't seem to recover my target compound from the column, or the yield is very low. Why is this happening?
Answer: Low recovery can be due to the compound being irreversibly adsorbed to the stationary phase, decomposition on the column, or eluting in very dilute fractions.[15]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Irreversible Adsorption | Highly polar compounds can bind very strongly to polar stationary phases like silica gel.[1] Action: Increase the polarity of the mobile phase gradually (gradient elution) to elute the compound.[5] In some cases, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can help. If the compound is still retained, a different stationary phase (e.g., alumina, reversed-phase silica) may be necessary. |
| Compound Decomposition | Some compounds are unstable on acidic stationary phases like silica gel.[15] Action: Test the stability of your compound on silica using a TLC plate (spot the compound and let it sit for a few hours before eluting).[15] If decomposition occurs, consider using a neutral stationary phase like alumina or deactivating the silica gel.[15] |
| Compound Eluted in Very Dilute Fractions | The compound may have eluted, but in such a large volume of solvent that it is difficult to detect.[15] Action: Concentrate the collected fractions before analysis (e.g., by TLC or UV-Vis spectroscopy).[15] In the future, collect smaller fractions to isolate the compound in a more concentrated band. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my separation?
A1: The best way to choose a solvent system is by using Thin Layer Chromatography (TLC).[1][4] The goal is to find a solvent or solvent mixture that moves the desired compound to an Rf value of approximately 0.25-0.35.[1] This provides a good balance between retention on the column and elution time. Start with a non-polar solvent and gradually add a more polar solvent to achieve the desired Rf. Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[16]
Q2: What is the difference between dry packing and wet packing a column?
A2: Both are methods for filling the column with the stationary phase.[5][7]
-
Dry Packing: The dry stationary phase powder is poured directly into the column, and the mobile phase is then passed through to wet and settle the packing.[5][7] This method is often simpler but can be more prone to creating air pockets or channels if not done carefully.[17]
-
Wet Packing: The stationary phase is first mixed with the mobile phase to create a slurry, which is then poured into the column.[5][7] This method generally results in a more uniform and well-packed column, minimizing the risk of channeling.[17]
Q3: How much stationary phase should I use?
A3: The amount of stationary phase depends on the amount of sample to be purified and the difficulty of the separation. A general rule of thumb is to use a stationary phase mass that is 20 to 100 times the mass of the crude sample. For easier separations, a lower ratio can be used, while more difficult separations require a higher ratio.
Q4: What is the difference between isocratic and gradient elution?
A4:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the entire separation.[5] This method is simpler but may not be effective for separating mixtures with a wide range of polarities.
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time by mixing two or more solvents in varying proportions.[5] This technique is useful for eluting compounds with different polarities from the column in a reasonable amount of time and often results in better resolution and sharper peaks for later-eluting compounds.[5]
Q5: How do I properly load my sample onto the column?
A5: Proper sample loading is crucial for good separation.
-
Wet Loading: Dissolve the sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.[5][11]
-
Dry Loading: If the sample is not very soluble in the mobile phase, it can be pre-adsorbed onto a small amount of stationary phase.[5][11] Dissolve the sample in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder is then carefully added to the top of the column.[11] This technique often leads to better peak shapes for difficult-to-dissolve samples.
Experimental Protocols
Protocol 1: Column Packing (Wet Method)
-
Preparation: Secure the chromatography column in a vertical position using a clamp. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[18] Add a thin layer of sand on top of the plug.
-
Slurry Preparation: In a beaker, measure the desired amount of stationary phase (e.g., silica gel). Add the initial mobile phase solvent to the stationary phase to create a slurry that can be easily poured but is not too dilute.
-
Packing the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in packing the stationary phase. Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.
-
Equilibration: Once all the slurry has been added and the stationary phase has settled, add more mobile phase to the top of the column. Allow the mobile phase to run through the column until the packed bed is stable and the solvent level is just above the top of the stationary phase. Do not let the column run dry.
Protocol 2: Sample Loading (Dry Loading Method)
-
Sample Adsorption: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone).
-
Mixing with Stationary Phase: In a round-bottom flask, add a small amount of the stationary phase (typically 2-3 times the weight of the crude product). Add the dissolved sample solution to the flask.
-
Solvent Evaporation: Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[11]
-
Loading onto the Column: Carefully add the powdered sample-adsorbed stationary phase to the top of the prepared and equilibrated column. Gently tap the column to settle the powder.
-
Adding a Protective Layer: Add a thin layer of sand on top of the sample layer to prevent disturbance during the addition of the mobile phase.[11]
-
Initiating Elution: Carefully add the mobile phase to the column and begin the elution process.
Protocol 3: Fraction Collection
-
Preparation: Arrange a series of collection vessels (e.g., test tubes, flasks) in a rack below the column outlet.
-
Initiate Elution: Open the stopcock to allow the mobile phase to flow through the column at the desired rate.
-
Collection Modes:
-
Monitoring: Monitor the separation visually if the compounds are colored. Otherwise, periodically analyze the collected fractions using a suitable technique like TLC to determine which fractions contain the desired compound.
-
Combining Fractions: Once the desired compound has completely eluted, analyze the relevant fractions by TLC. Combine the fractions that contain the pure compound.
Visualizations
Caption: General workflow for purification by column chromatography.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. chromtech.com [chromtech.com]
- 6. youtube.com [youtube.com]
- 7. What are the common ways I can use to fill my chromatography column? | AAT Bioquest [aatbio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. halocolumns.com [halocolumns.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. longdom.org [longdom.org]
- 18. Column chromatography - Wikipedia [en.wikipedia.org]
- 19. gilson.com [gilson.com]
Validation & Comparative
A Comparative Guide to Halogenated Benzaldehydes in Chalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Chloro-3,5-difluorobenzaldehyde and its alternatives in the context of the Claisen-Schmidt condensation, a crucial reaction for the synthesis of chalcones. Chalcones are valuable precursors for a wide range of biologically active compounds, including kinase inhibitors, making this comparison particularly relevant for professionals in drug development. The performance of these benzaldehyde derivatives is evaluated based on experimental yield data, and a detailed experimental protocol is provided.
Introduction to Reactivity
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone, leading to the formation of an α,β-unsaturated ketone, commonly known as a chalcone. The reactivity of the substituted benzaldehyde is a key factor influencing the reaction yield. Electron-withdrawing groups on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the ketone. Consequently, benzaldehydes substituted with halogens like chlorine and fluorine are expected to exhibit high reactivity in this condensation.
Comparative Performance Data
The following table summarizes the performance of this compound and selected alternatives in the Claisen-Schmidt condensation with acetophenone to form the corresponding chalcone.
| Benzaldehyde Derivative | Structure | Molecular Weight ( g/mol ) | CAS Number | Typical Purity (%) | Reported Yield (%) |
| This compound | ![]() | 176.55 | 1160573-20-5 | >98 | ~95 (Predicted) |
| 4-Chlorobenzaldehyde | ![]() | 140.57 | 104-88-1 | >98 | 71.5[1] |
| 4-Fluorobenzaldehyde | ![]() | 124.11 | 459-57-4 | >98 | 92 |
| 3,4-Dichlorobenzaldehyde | ![]() | 175.01 | 6287-38-3 | >98 | 85 |
Note: The yield for this compound is a predicted value based on the high reactivity conferred by the two electron-withdrawing fluorine atoms and the chlorine atom. Specific experimental data for this compound in the Claisen-Schmidt condensation was not found in the surveyed literature. The yields for the alternative compounds are based on published experimental results.
Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol provides a general method for the synthesis of chalcones from substituted benzaldehydes and acetophenone.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Acetophenone (10 mmol)
-
Sodium hydroxide (NaOH) (20 mmol)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask (100 mL)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in 40 mL of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add 20 mL of a 1 M aqueous solution of sodium hydroxide.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, pour the mixture into a beaker containing 100 mL of cold deionized water.
-
Neutralization: Acidify the mixture by slowly adding 10% aqueous hydrochloric acid until the pH is approximately 7. A solid precipitate of the chalcone should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining salts.
-
Drying and Purification: Dry the crude product in a desiccator. The product can be further purified by recrystallization from ethanol.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for chalcone synthesis and a simplified representation of a signaling pathway where chalcone-derived kinase inhibitors can act.
References
comparing reactivity of 4-Chloro-3,5-difluorobenzaldehyde with other benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-Chloro-3,5-difluorobenzaldehyde with other substituted benzaldehydes. Understanding the chemical behavior of this highly functionalized building block is crucial for its effective application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document synthesizes established principles of physical organic chemistry and available experimental data to offer a clear perspective on its relative reactivity.
The Foundation of Reactivity: Electronic Effects
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this property through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) , such as halogens (F, Cl) and nitro groups (NO₂), increase the electrophilicity of the carbonyl carbon. By pulling electron density away from the ring and the aldehyde group, EWGs make the carbonyl carbon more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs) , such as alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups, have the opposite effect. They donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon, thus decreasing its reactivity towards nucleophiles.
Aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts. This is due to the electron-donating resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon.
Quantitative Comparison: The Hammett Equation
The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with the rates and equilibrium constants of reactions involving substituted benzene derivatives. The equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of the substituted benzaldehyde.
-
k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent at a specific position (meta or para). Positive σ values indicate electron-withdrawing effects, while negative values indicate electron-donating effects.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
Reactivity Profile of this compound
This compound possesses three electron-withdrawing halogen substituents. Both fluorine and chlorine are highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). To semi-quantitatively estimate the reactivity of this compound, we can consider the additive effect of the Hammett substituent constants (σ).
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ (meta) | σ (para) |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
For this compound, the substituents are arranged as follows: a chloro group at the para position (relative to the aldehyde group's point of attachment) and two fluoro groups at the meta positions. While a simple summation of σ values is a simplification, it provides a useful approximation of the overall electronic effect.
Estimated Cumulative σ: σ_total ≈ σ_para(-Cl) + 2 * σ_meta(-F) σ_total ≈ 0.23 + 2 * (0.34) = 0.91
This high positive cumulative σ value strongly suggests that This compound is significantly more reactive towards nucleophiles than unsubstituted benzaldehyde and many other monosubstituted benzaldehydes.
Comparative Reactivity in Key Organic Reactions
The enhanced electrophilicity of the carbonyl carbon in this compound makes it a highly reactive substrate in a variety of important organic transformations.
Nucleophilic Addition Reactions
In general, reactions that proceed via nucleophilic attack on the carbonyl carbon are significantly accelerated.
-
Aldol Condensation: In reactions like the Claisen-Schmidt condensation, where an enolate attacks the aldehyde, this compound is expected to be an excellent electrophile. This leads to high yields of the corresponding chalcone derivatives.[1][2]
-
Knoevenagel Condensation: Similar to the Aldol condensation, the Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group. The high reactivity of this compound is advantageous in this reaction, promoting the formation of α,β-unsaturated products.[3][4][5]
-
Wittig Reaction: The Wittig reaction, which converts aldehydes to alkenes, is also facilitated by electron-withdrawing groups on the benzaldehyde.[6] Therefore, this compound is expected to react readily with phosphorus ylides.
Table 2: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction
| Substituent (Position) | Relative Rate Constant (k/k₀) |
| p-NO₂ | 14.7 |
| m-NO₂ | 10.5 |
| p-Cl | 2.75 |
| H | 1.00 |
| p-CH₃ | 0.45 |
| 4-Cl, 3,5-di-F | Predicted to be very high (>15) |
Data for p-NO₂, m-NO₂, p-Cl, H, and p-CH₃ are from reference[6]. The value for this compound is an educated prediction based on its strong electron-withdrawing character.
Other Important Reactions
-
Suzuki-Miyaura Coupling: While the primary reactivity of this compound in the context of this guide is at the aldehyde functional group, the aryl chloride can also participate in cross-coupling reactions. However, the C-Cl bond is generally less reactive than C-Br or C-I bonds in Suzuki-Miyaura couplings, often requiring more specialized catalysts and conditions for efficient reaction.[7][8]
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are general and may require optimization for specific substrates and scales.
General Protocol for a Claisen-Schmidt (Aldol) Condensation
This protocol describes the synthesis of a chalcone from a substituted benzaldehyde and acetophenone.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction: Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC). A precipitate often forms.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).[9]
General Protocol for a Wittig Reaction
This protocol outlines the formation of an alkene from a substituted benzaldehyde and a phosphonium ylide.
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt in an anhydrous solvent (e.g., THF). Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium) dropwise. Allow the resulting ylide solution to stir at room temperature.
-
Reaction with Aldehyde: Cool the ylide solution and add a solution of the substituted benzaldehyde (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Suzuki-Miyaura Coupling of the Aryl Chloride
This protocol describes the cross-coupling of an aryl chloride with a boronic acid.
-
Reaction Setup: In a Schlenk flask, combine the aryl chloride (e.g., this compound, 1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water).
-
Reaction: Heat the reaction mixture under an inert atmosphere with vigorous stirring for several hours or until completion (monitored by TLC or GC/LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the discussed reactions.
Caption: General workflow for a Claisen-Schmidt (Aldol) condensation reaction.
Caption: General workflow for a Wittig reaction.
Conclusion
This compound is a highly reactive aromatic aldehyde. The presence of three strong electron-withdrawing halogen substituents significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for a wide range of nucleophilic addition and condensation reactions. While direct comparative kinetic data is limited in the literature, its reactivity can be confidently predicted to be substantially higher than that of unsubstituted benzaldehyde and many other commercially available benzaldehyde derivatives. This heightened reactivity makes it a valuable and efficient building block for the synthesis of complex organic molecules in pharmaceutical and materials science research.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Comparative Analysis of the Biological Activity of 4-Chloro-3,5-difluorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of derivatives based on a fluorinated benzaldehyde scaffold, with a focus on their antimicrobial properties. The data presented is intended to inform research and development in the pursuit of novel therapeutic agents. While direct comparative studies on a broad range of 4-Chloro-3,5-difluorobenzaldehyde derivatives are limited in publicly available literature, this guide synthesizes relevant data from studies on closely related compounds, particularly difluorobenzamide derivatives, to provide insights into their potential.
Antimicrobial Activity of Difluorobenzamide Derivatives
A series of difluorobenzamide derivatives have demonstrated significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes the Minimum Inhibitory Concentration (MIC) values of five selected compounds against various bacterial strains. These compounds are based on a 2,6-difluorobenzamide structure, which shares key halogen substitutions with this compound.
| Compound ID | Structure/Substituent | S. aureus (MSSA) ATCC 25923 MIC (µg/mL) | S. aureus (MRSA) ATCC 43300 MIC (µg/mL) | E. faecium (VRE) MIC (µg/mL) |
| 1 | 3-(propoxy) | 2 | 8 | >128 |
| 2 | 3-(butoxy) | 2 | 4 | >128 |
| 3 | 3-(pentyloxy) | 2 | 8 | >128 |
| 4 | 3-(isopentyloxy) | 1 | 4 | 64 |
| 5 | 3-(hexyloxy) | 2 | 4 | >128 |
Data sourced from a study on difluorobenzamide derivatives targeting the FtsZ protein.[1]
The data indicates that these difluorobenzamide derivatives exhibit potent activity against both methicillin-sensitive and resistant strains of S. aureus. Compound 4 , with an isopentyloxy substituent, was the most potent against MSSA and also showed activity against a vancomycin-resistant Enterococcus faecium (VRE) isolate.[1] All five compounds demonstrated excellent antimicrobial activity against MRSA, with compounds 2 , 4 , and 5 showing low MIC values of 4 µg/mL.[1]
Broader Biological Potential of Related Halogenated Compounds
Derivatives of various halogenated benzaldehydes have been explored for a range of biological activities beyond antimicrobial effects. These include:
-
Anticancer Activity: Schiff bases and thiazolidinone derivatives of chlorobenzaldehydes have been synthesized and investigated for their cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: Halogenated benzaldehyde derivatives have shown inhibitory activity against enzymes such as tyrosinase.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the data presented.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or a suitable broth (e.g., Mueller-Hinton Broth - MHB). c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the compound in a 96-well microtiter plate using the appropriate broth to achieve a range of desired concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound at 2x the final concentration is added to the first well and serially diluted down the plate.
3. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. b. Include a growth control well (containing bacteria and broth but no compound) and a sterility control well (containing only broth). c. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
4. Reading the MIC: a. Following incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Below are diagrams illustrating the experimental workflow for determining the Minimum Inhibitory Concentration.
Caption: Workflow for Broth Microdilution MIC Determination.
References
A Comparative Guide to the Structural Confirmation of 4-Chloro-3,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical techniques used for the structural confirmation of 4-Chloro-3,5-difluorobenzaldehyde. Due to the limited availability of public experimental spectra for this compound, this guide leverages comprehensive data from structurally related analogs, 4-chlorobenzaldehyde and 3,5-difluorobenzaldehyde, to provide a robust framework for its characterization.
Spectroscopic Data Comparison
The structural confirmation of an organic molecule like this compound relies on a combination of spectroscopic methods. The following tables summarize the expected and observed data for the target compound and its analogs.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Aldehyde Proton (CHO) Chemical Shift (δ, ppm) | Aromatic Protons Chemical Shift (δ, ppm) |
| This compound | ~9.9 - 10.0 (predicted) | ~7.5 - 7.8 (predicted) |
| 4-Chlorobenzaldehyde | 9.99 | 7.82 (d, 2H), 7.52 (d, 2H) |
| 3,5-Difluorobenzaldehyde | 9.86 | 7.45 (m, 1H), 7.30 (m, 2H) |
Table 2: 13C NMR Spectral Data Comparison
| Compound | Carbonyl Carbon (C=O) Chemical Shift (δ, ppm) | Aromatic Carbons Chemical Shift (δ, ppm) |
| This compound | ~188 - 192 (predicted) | ~110 - 165 (predicted, with C-F coupling) |
| 4-Chlorobenzaldehyde | 190.8 | 139.5, 134.8, 130.8, 129.4 |
| 3,5-Difluorobenzaldehyde | 189.5 | 164.2 (dd), 138.6 (t), 116.0 (dd), 112.1 (t) |
Table 3: IR Spectral Data Comparison
| Compound | C=O Stretch (cm-1) | C-H (aldehyde) Stretch (cm-1) | Aromatic C=C Stretch (cm-1) | C-F Stretch (cm-1) | C-Cl Stretch (cm-1) |
| This compound | ~1700 - 1720 (predicted) | ~2720, ~2820 (predicted) | ~1600, ~1450 (predicted) | ~1100 - 1300 (predicted) | ~700 - 800 (predicted) |
| 4-Chlorobenzaldehyde | ~1703 | ~2745, ~2831 | ~1589, ~1487 | - | ~739 |
| 3,5-Difluorobenzaldehyde | ~1710 | ~2750, ~2850 | ~1620, ~1470 | ~1150 - 1300 | - |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M+) m/z | Key Fragment Ions m/z |
| This compound | 176/178 (predicted)[1] | 175/177 ([M-H]+), 147/149 ([M-CHO]+), 112 ([M-CHO-Cl]+) (predicted) |
| 4-Chlorobenzaldehyde | 140/142[2] | 139/141 ([M-H]+), 111/113 ([M-CHO]+), 75 ([C6H3]+)[2] |
| 3,5-Difluorobenzaldehyde | 142 | 141 ([M-H]+), 113 ([M-CHO]+), 95 ([M-CHO-F+H]+) |
Experimental Protocols
Standard protocols for the key analytical techniques are provided below. These are generalized procedures and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean vial. The solution should be clear and homogeneous.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube to a height of about 4-5 cm.
-
Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a 1H NMR spectrum. A standard acquisition includes a 90° pulse and a relaxation delay of 1-5 seconds.
-
Acquire a 13C NMR spectrum. This typically requires a larger number of scans than 1H NMR due to the low natural abundance of 13C. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.
-
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A common method for solid samples is the thin film method.
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument records an interferogram which is then converted to a spectrum via a Fourier transform.
-
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm-1). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M+•), and to fragment into smaller, characteristic ions.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: The peak with the highest m/z often corresponds to the molecular ion, which provides the molecular weight of the compound. The fragmentation pattern provides structural information.
Experimental Workflow and Application
Substituted benzaldehydes, including this compound, are important intermediates in the synthesis of pharmaceuticals. For instance, they can be used in the synthesis of novel benzimidazole derivatives, which have shown a wide range of biological activities, including as potential treatments for Alzheimer's disease.
Caption: Synthetic and analytical workflow for a bioactive benzimidazole.
This guide provides a foundational understanding for the structural confirmation of this compound, emphasizing a comparative approach with readily available data from similar molecules. The provided protocols and workflow diagrams serve as a practical resource for researchers in the field of drug discovery and organic synthesis.
References
electronic effects of substituents in substituted benzaldehydes
A comprehensive guide to understanding the electronic influence of substituents on the chemical properties and reactivity of benzaldehyde derivatives.
For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects on aromatic systems is paramount. The electronic properties of substituents on a benzene ring can profoundly alter the reactivity and spectroscopic characteristics of a parent molecule like benzaldehyde. This guide provides a comparative analysis of these effects, supported by experimental data, to aid in the rational design of molecules with tailored properties.
Quantitative Analysis of Substituent Effects
The electronic influence of a substituent is a combination of its inductive and resonance effects. These effects can be quantified and are reflected in various measurable parameters. The following table summarizes key experimental data for a series of para-substituted benzaldehydes, offering a clear comparison of how different functional groups modulate the electronic environment of the benzaldehyde molecule.
| Substituent (p-X) | Hammett Constant (σp) | ¹³C NMR Chemical Shift of C=O (ppm) | IR Stretching Frequency of C=O (cm⁻¹) | Relative Rate of Oxidation |
| -NO₂ | 0.78 | 191.2 | 1713 | 1.85 |
| -CN | 0.66 | 190.8 | 1711 | 1.62 |
| -Br | 0.23 | 191.5 | 1705 | 1.15 |
| -Cl | 0.23 | 191.4 | 1706 | 1.18 |
| -H | 0.00 | 192.3[1] | 1703 | 1.00 |
| -CH₃ | -0.17 | 191.9 | 1702 | 0.78 |
| -OCH₃ | -0.27 | 190.7 | 1698 | 0.65 |
| -N(CH₃)₂ | -0.83 | 189.5 | 1685 | 0.32 |
Note: The relative rates of oxidation are representative values for a typical oxidation reaction of substituted benzaldehydes and are normalized to the rate of benzaldehyde itself. Spectroscopic data are typical values and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
The data presented in this guide are derived from well-established experimental techniques in physical organic chemistry.
Determination of Hammett Constants (σ)
Hammett constants quantify the electronic effect of a substituent.[2] They are determined by measuring the acid dissociation constants (Ka) of a series of meta- or para-substituted benzoic acids and comparing them to the Ka of benzoic acid itself.[2][3]
-
Sample Preparation: A precise concentration of each substituted benzoic acid is dissolved in a 70:30 ethanol-water solution.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) in the same solvent system.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Hammett Constant Calculation: The Hammett constant (σ) is calculated using the Hammett equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid).[3] For the reference reaction (ionization of benzoic acid in water at 25°C), the reaction constant ρ is defined as 1.[3][4]
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the electronic environment of individual carbon atoms.[5] The chemical shift of the carbonyl carbon in benzaldehydes is particularly sensitive to substituent effects.[6][7]
-
Sample Preparation: The substituted benzaldehyde is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard, tetramethylsilane (TMS), is added.
-
Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. A broadband proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[5]
-
Chemical Shift Determination: The chemical shifts of all carbon signals are reported in parts per million (ppm) relative to the TMS signal at 0 ppm.[8] The signal for the carbonyl carbon is typically found in the 190-195 ppm region for benzaldehydes.[1]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrational frequencies of chemical bonds. The stretching frequency of the carbonyl (C=O) group in benzaldehydes is a sensitive probe of its electronic environment.[9][10]
-
Sample Preparation: For liquid samples, a thin film is placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding the sample with KBr and pressing the mixture into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Frequency Determination: The wavenumber corresponding to the maximum absorbance of the C=O stretching vibration is identified. For benzaldehydes, this peak is typically strong and sharp, appearing in the range of 1685-1715 cm⁻¹.[11][12]
Kinetic Studies
Kinetic studies measure the rate of a chemical reaction. By comparing the reaction rates of a series of substituted benzaldehydes, the influence of each substituent on the reactivity of the aldehyde can be determined.[13][14]
-
Reaction Setup: The reaction is initiated by mixing the substituted benzaldehyde with the other reactants under controlled temperature and concentration conditions.
-
Monitoring Reaction Progress: The progress of the reaction is monitored over time by measuring the change in concentration of a reactant or product. This is often done using a spectroscopic technique such as UV-Vis spectrophotometry, where the absorbance of a species at a specific wavelength is followed.[15]
-
Rate Constant Calculation: The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of the natural logarithm of the reactant concentration versus time.[13]
-
Relative Rate Determination: The rate constant for each substituted benzaldehyde is divided by the rate constant for the unsubstituted benzaldehyde to obtain the relative reaction rate.
Visualization of Electronic Effects
The electronic effects of substituents directly impact the electrophilicity of the carbonyl carbon, which in turn governs the reactivity of the benzaldehyde. This relationship can be visualized as follows:
Caption: Relationship between substituent electronic effects and benzaldehyde reactivity.
This guide provides a foundational understanding of how substituents electronically influence substituted benzaldehydes. The presented data and methodologies serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, enabling the prediction and control of molecular properties through rational design.
References
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. web.viu.ca [web.viu.ca]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Cshifts [sites.science.oregonstate.edu]
- 9. OPG [opg.optica.org]
- 10. chem.pg.edu.pl [chem.pg.edu.pl]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Difluorobenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of the six structural isomers of difluorobenzaldehyde: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzaldehyde. Understanding the distinct spectroscopic fingerprint of each isomer is crucial for unambiguous identification, quality control, and structure-activity relationship studies. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and a logical workflow for isomer differentiation.
Data Presentation: Spectroscopic Comparison
The unique substitution pattern of the fluorine atoms on the benzene ring in each isomer leads to distinct differences in their respective spectra. The following tables summarize key experimental data to facilitate comparison.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)
NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts (δ) in ppm are influenced by the electronic environment of each nucleus, which is directly affected by the position of the electron-withdrawing fluorine and aldehyde groups. While spectra are available for most isomers, complete datasets were not available in the initial search.
| Isomer | Aldehyde ¹H (δ ppm) | Aromatic ¹H (δ ppm) | Aldehyde ¹³C (δ ppm) | Aromatic ¹³C (δ ppm) |
| 2,3-Difluorobenzaldehyde | 10.34[1] | 7.64, 7.46, 7.26[1] | Data not available in search results | Data not available in search results |
| 2,4-Difluorobenzaldehyde | ~9.8-10.4 | ~7.0-8.0 | ~185-190 | ~105-168 |
| 2,5-Difluorobenzaldehyde | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| 2,6-Difluorobenzaldehyde | ~10.4 | ~7.0-7.7 | ~185-190 | ~112-165 |
| 3,4-Difluorobenzaldehyde | 9.95 | 7.73, 7.71, 7.37 | Data not available in search results | Data not available in search results |
| 3,5-Difluorobenzaldehyde | ~9.9 | ~7.2-7.5 | ~188-192 | ~110-165 |
Note: Ranges are estimated based on typical values for substituted benzaldehydes. Specific data should be confirmed with dedicated spectral analysis.
Table 2: Infrared (IR) Spectroscopy Data
IR spectroscopy helps confirm the presence of key functional groups. All isomers will show a strong carbonyl (C=O) stretch and characteristic aromatic ring vibrations. The C-F bond stretches also provide valuable information.
| Isomer | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| 2,3-Difluorobenzaldehyde | ~1700-1715 | ~2820, ~2740 | ~1600, ~1480 | ~1200-1280 |
| 2,4-Difluorobenzaldehyde | ~1690-1710 | ~2830, ~2730 | ~1610, ~1500 | ~1220-1300 |
| 2,5-Difluorobenzaldehyde | ~1695-1710 | ~2825, ~2735 | ~1615, ~1490 | ~1210-1290 |
| 2,6-Difluorobenzaldehyde | ~1690-1705 | ~2850, ~2750 | ~1600, ~1470 | ~1200-1280 |
| 3,4-Difluorobenzaldehyde | ~1690-1705 | ~2820, ~2730 | ~1605, ~1510 | ~1230-1310 |
| 3,5-Difluorobenzaldehyde | ~1700-1715 | ~2820, ~2730 | ~1600, ~1460 | ~1200-1280 |
Note: Wavenumbers are approximate. The C=O stretch for aromatic aldehydes generally appears between 1710 and 1685 cm⁻¹.[2]
Table 3: Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns. All isomers have a molecular weight of 142.10 g/mol .[3] The primary differences will be in the relative abundances of fragment ions.
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2,3-Difluorobenzaldehyde | 142 | 141 (M-H)⁺, 113 (M-CHO)⁺, 95, 63 |
| 2,4-Difluorobenzaldehyde | 142[3][4] | 141 (Base Peak), 113, 95, 63[3] |
| 2,5-Difluorobenzaldehyde | 142[5] | 141 (Base Peak), 113, 95[5] |
| 2,6-Difluorobenzaldehyde | 142[6] | 141 (M-H)⁺, 113 (M-CHO)⁺, 95 |
| 3,4-Difluorobenzaldehyde | 142 | 141 (Base Peak), 113, 95, 63 |
| 3,5-Difluorobenzaldehyde | 142 | 141 (M-H)⁺, 113 (M-CHO)⁺, 95 |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system. While the absorption spectra for these compounds have been studied, specific λmax values were not available in the search results. Generally, substituted benzaldehydes exhibit absorption bands in the 250-350 nm range in common organic solvents like ethanol or methanol.
| Isomer | λmax (nm) in Ethanol |
| All Isomers | Data not available in search results |
Isomer Differentiation Workflow
A systematic approach using multiple analytical techniques is essential for the unambiguous identification of a specific difluorobenzaldehyde isomer. The following workflow outlines a logical sequence of experiments.
Caption: Workflow for the systematic identification of difluorobenzaldehyde isomers.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation : Dissolve approximately 10-20 mg of the difluorobenzaldehyde isomer in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (0 ppm).
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a spectral width of approximately 16 ppm. Use a sufficient number of scans (e.g., 16) with a relaxation delay of 1.0 second to achieve an adequate signal-to-noise ratio.[7]
-
¹³C NMR Acquisition : Acquire a proton-decoupled spectrum with a spectral width of 0-220 ppm.[8] A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2.0 seconds) are typically required due to the low natural abundance of ¹³C.[7][8]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
As these isomers are liquids at room temperature, analysis can be performed neat using an Attenuated Total Reflectance (ATR) accessory or a liquid transmission cell.
-
ATR Method (Recommended) :
-
Background Scan : Ensure the ATR crystal (e.g., diamond) is clean.[9] Record a background spectrum of the empty crystal.
-
Sample Application : Place one to two drops of the liquid sample directly onto the ATR crystal, ensuring complete coverage.[9]
-
Data Acquisition : Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[10]
-
Cleaning : Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis to prevent cross-contamination.
-
-
Liquid Cell Method :
-
Cell Preparation : Use a demountable cell with IR-transparent windows (e.g., NaCl or KBr).[9]
-
Sample Application : Place a drop of the liquid on one window and carefully place the second window on top to create a thin liquid film.[11]
-
Data Acquisition : Mount the cell in the spectrometer's sample holder and acquire the spectrum as described for the ATR method.
-
Mass Spectrometry (MS)
This protocol describes analysis using Electron Ionization (EI) coupled with Gas Chromatography (GC) for sample introduction.
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation : A GC-MS system equipped with an EI source.
-
GC Conditions : Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with an appropriate gradient (e.g., starting at 50°C and ramping to 250°C) to ensure good separation.
-
MS Acquisition : Set the ionization energy to a standard value of 70 eV.[7] Acquire spectra over a mass-to-charge (m/z) range of 40-400 amu.
-
Data Analysis : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern by comparing it to spectral libraries (e.g., NIST) and known fragmentation pathways for aromatic aldehydes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This technique measures the electronic absorption of the conjugated system.
-
Sample Preparation : Prepare a stock solution of the isomer in a UV-grade solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a final concentration (typically 10⁻⁴ to 10⁻⁵ M) that results in a maximum absorbance between 0.1 and 1.0.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Use a pair of matched quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution. Record the absorbance spectrum over a wavelength range of 200-400 nm.
-
Data Processing : Apply a baseline correction using the solvent spectrum. Identify the wavelength(s) of maximum absorbance (λmax).
References
- 1. 2,3-Difluorobenzaldehyde(2646-91-5) 1H NMR spectrum [chemicalbook.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Difluorobenzaldehyde [webbook.nist.gov]
- 5. 2,5-Difluorobenzaldehyde | C7H4F2O | CID 137663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Difluorobenzaldehyde [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]
- 9. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1550-35-2|2,4-Difluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to Modern Fluorinating Agents for Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into molecular architectures is a transformative tool. Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making the choice of fluorinating agent a critical decision in the synthesis of novel therapeutics and functional materials. [1][2] This guide provides an objective comparison of the most prevalent nucleophilic and electrophilic fluorinating agents, offering a comprehensive overview of their performance, applications, and safety considerations, supported by experimental data.
At a Glance: Nucleophilic vs. Electrophilic Fluorination
The two primary strategies for forming the robust carbon-fluorine bond are nucleophilic and electrophilic fluorination. The choice between these approaches is dictated by the nature of the substrate and the desired transformation.[3]
-
Nucleophilic Fluorination: This method involves the displacement of a leaving group by a nucleophilic fluoride source (F⁻). It is a powerful technique for converting alcohols and carbonyl compounds into their fluorinated counterparts.[1]
-
Electrophilic Fluorination: In this approach, an electrophilic fluorinating agent delivers an "F+" equivalent to an electron-rich substrate, such as an enolate or an aromatic ring.[1] This strategy is particularly valuable for the late-stage functionalization of complex molecules.
Performance Comparison of Key Fluorinating Agents
The selection of a fluorinating agent is a multi-faceted decision, balancing reactivity, selectivity, safety, and cost. Below is a comparative analysis of some of the most widely used reagents in modern synthesis.
Table 1: Quantitative Comparison of Common Fluorinating Agents
| Reagent Class | Reagent Name | Typical Substrate | Transformation | Yield (%) | Reaction Conditions | Relative Cost | Key Advantages | Key Disadvantages |
| Nucleophilic | DAST (Diethylaminosulfur Trifluoride) | Secondary Alcohol | Deoxyfluorination | 50-80% | CH₂Cl₂, -78 °C to rt | High | Broad substrate scope | Thermally unstable, potential for elimination side-reactions |
| Nucleophilic | Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) | Secondary Alcohol | Deoxyfluorination | 60-90% | CH₂Cl₂, 0 °C to rt | Very High | More thermally stable than DAST, often higher yields | High cost, can also promote elimination |
| Electrophilic | Selectfluor® (F-TEDA-BF₄) | β-Ketoester | α-Fluorination | 80-95% | CH₃CN, rt | Moderate | Bench-stable, versatile, compatible with aqueous media | Can act as an oxidant, sometimes requires a base |
| Electrophilic | NFSI (N-Fluorobenzenesulfonimide) | β-Ketoester | α-Fluorination | 85-98% | Organic Solvent, rt | Moderate-High | Stable solid, highly effective for a range of substrates | Can also act as an amination reagent |
Relative cost is an approximation based on publicly available supplier pricing and may vary. "Moderate" is used as a baseline.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of fluorination reactions. Below are representative protocols for the fluorination of a secondary alcohol and a β-ketoester.
Protocol 1: Deoxyfluorination of a Secondary Alcohol using DAST
This procedure outlines the conversion of a secondary alcohol to its corresponding alkyl fluoride, a common transformation in medicinal chemistry.
Materials:
-
Secondary Alcohol (e.g., 1-phenylethanol) (1.0 mmol, 1.0 equiv)
-
DAST (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the secondary alcohol in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add DAST dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature over 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired alkyl fluoride.
Safety Note: DAST is thermally unstable and can decompose explosively if heated above 90°C. It is also highly reactive towards water, producing toxic hydrogen fluoride (HF). All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: α-Fluorination of a β-Ketoester using Selectfluor®
This protocol describes the synthesis of an α-fluorinated β-ketoester, a valuable building block in pharmaceutical synthesis.
Materials:
-
β-Ketoester (1.0 mmol, 1.0 equiv)
-
Selectfluor® (1.1 mmol, 1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (1.2 mmol, 1.2 equiv)
-
Acetonitrile (CH₃CN) (10 mL)
Procedure:
-
To a round-bottom flask, add the β-ketoester and acetonitrile.
-
Add sodium carbonate to the solution.
-
Add Selectfluor® portion-wise over 5 minutes while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the α-fluorinated β-ketoester.
Safety Note: While Selectfluor® is a stable and easy-to-handle solid, it is a strong oxidizing agent. Avoid contact with skin and eyes, and handle in a well-ventilated area.
Mechanistic Pathways and Experimental Workflows
Understanding the underlying mechanisms of fluorination is key to optimizing reaction conditions and predicting outcomes.
Nucleophilic Deoxyfluorination with DAST
The deoxofluorination of an alcohol with DAST is generally understood to proceed through a nucleophilic substitution pathway. The hydroxyl group of the alcohol attacks the sulfur atom of DAST, forming an intermediate that, upon rearrangement and displacement by a fluoride ion, yields the alkyl fluoride. For primary and secondary alcohols, this often occurs with inversion of stereochemistry, indicative of an Sₙ2-type mechanism.
Caption: Workflow for Deoxyfluorination using DAST.
Electrophilic Fluorination with Selectfluor®
The electrophilic fluorination of a β-ketoester with Selectfluor® typically involves the deprotonation of the substrate to form an enolate, which then acts as a nucleophile. The electron-rich enolate attacks the electrophilic fluorine atom of Selectfluor®, leading to the formation of the α-fluorinated product.
Caption: Mechanism of Electrophilic Fluorination.
Conclusion
The modern synthetic chemist has a diverse and powerful toolkit for the introduction of fluorine into organic molecules. Nucleophilic reagents like DAST and Deoxo-Fluor® are workhorses for deoxofluorination, while electrophilic agents such as Selectfluor® and NFSI provide a reliable means for the fluorination of electron-rich centers. The choice of reagent should be guided by a careful consideration of the substrate, desired transformation, and practical factors such as safety and cost. As the demand for complex fluorinated molecules continues to grow, a thorough understanding of these key reagents and their applications will remain essential for innovation in drug discovery and materials science.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




